FTI-2148 diTFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C26H29F3N4O5S |
|---|---|
Poids moléculaire |
566.6 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H28N4O3S.C2HF3O2/c1-16-5-3-4-6-19(16)21-11-17(12-25-13-18-14-26-15-27-18)7-8-20(21)23(29)28-22(24(30)31)9-10-32-2;3-2(4,5)1(6)7/h3-8,11,14-15,22,25H,9-10,12-13H2,1-2H3,(H,26,27)(H,28,29)(H,30,31);(H,6,7)/t22-;/m0./s1 |
Clé InChI |
ZCCUFUPJNUTGJM-FTBISJDPSA-N |
SMILES isomérique |
CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)N[C@@H](CCSC)C(=O)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Foundational & Exploratory
FTI-2148 diTFA: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
FTI-2148 ditrifluoroacetate (diTFA) is a potent and selective peptidomimetic inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I), enzymes crucial for the post-translational modification of Ras proteins and other small GTPases implicated in oncogenesis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of FTI-2148 diTFA. It includes detailed experimental protocols for key assays, a summary of its inhibitory activity, and a discussion of its mechanism of action, supported by visualizations of relevant signaling pathways and experimental workflows.
Introduction
The Ras family of small GTPases plays a central role in signal transduction pathways that control cell proliferation, differentiation, and survival. Mutations in Ras genes are found in a significant percentage of human cancers, leading to constitutively active Ras proteins that drive tumorigenesis. For Ras proteins to become biologically active, they must undergo a series of post-translational modifications, the first and most critical of which is the attachment of a farnesyl or geranylgeranyl isoprenoid lipid tail, a process known as prenylation. This modification is catalyzed by the enzymes farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I).
Inhibition of these enzymes presents a compelling therapeutic strategy to block the function of oncogenic Ras. FTI-2148 was developed as a non-thiol-containing peptidomimetic that mimics the C-terminal CAAX motif of Ras proteins, thereby competitively inhibiting FTase and, to a lesser extent, GGTase I. Its discovery marked a significant advancement in the development of farnesyltransferase inhibitors with improved potency and selectivity.
Discovery and Mechanism of Action
FTI-2148 was identified as part of a research effort to develop non-thiol-containing peptidomimetic inhibitors of FTase with improved pharmacological properties over earlier thiol-based compounds. The design of FTI-2148 is based on the structure of the C-terminal tetrapeptide of Ras proteins, which serves as the recognition motif for FTase.
Mechanism of Inhibition
FTI-2148 acts as a competitive inhibitor of FTase, binding to the active site of the enzyme and preventing the farnesylation of its protein substrates, including Ras. By inhibiting this crucial post-translational modification, FTI-2148 prevents the localization of Ras to the plasma membrane, thereby blocking its downstream signaling and oncogenic activity. FTI-2148 also demonstrates inhibitory activity against GGTase I, which can be an important secondary target as some Ras isoforms can be alternatively prenylated by this enzyme, leading to resistance to FTase-specific inhibitors.
The signaling pathway affected by FTI-2148 is depicted below:
Synthesis of this compound
The synthesis of FTI-2148, a non-thiol-containing peptidomimetic, typically involves solid-phase peptide synthesis (SPPS) techniques. While the precise, step-by-step protocol for the industrial synthesis of this compound is proprietary, a general synthetic workflow can be outlined based on the synthesis of similar imidazole-containing peptidomimetics.
The synthesis generally proceeds by the sequential coupling of amino acid analogs and other building blocks onto a solid support resin. The imidazole moiety is a key component of the structure and is typically introduced as a pre-formed building block. The final compound is cleaved from the resin and purified, often using reverse-phase high-performance liquid chromatography (HPLC). The diTFA salt is formed during the final purification and lyophilization steps using trifluoroacetic acid.
A generalized workflow for the solid-phase synthesis is illustrated below:
Quantitative Data
The inhibitory activity of FTI-2148 has been characterized in various in vitro and in vivo models. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of FTI-2148[1]
| Target Enzyme | IC50 (nM) |
| Farnesyltransferase (FTase) | 1.4 |
| Geranylgeranyltransferase I (GGTase I) | 1700 |
Table 2: Cellular Activity of FTI-2148 Methylester Prodrug (FTI-2153)[1]
| Cellular Process | Cell Line | IC50 (nM) |
| H-Ras Processing | - | 10 |
| Rap1A Processing | - | >30,000 |
Table 3: In Vivo Antitumor Efficacy of FTI-2148[1]
| Tumor Model | Dose and Schedule | Tumor Growth Inhibition (%) |
| Human Lung Adenocarcinoma (A-549) Xenograft | 25 mg/kg/day, s.c. | 33 |
| Human Lung Adenocarcinoma (A-549) Xenograft | 50 mg/kg/day, s.c. | 67 |
| Human Lung Adenocarcinoma (A-549) Xenograft | 100 mg/kg/day, s.c. | 91 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Farnesyltransferase Inhibition Assay
This assay measures the ability of a compound to inhibit the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a protein or peptide substrate.
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Peptide substrate (e.g., a biotinylated Ras C-terminal peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 µM ZnCl2, 1 mM DTT)
-
This compound
-
Detection system (e.g., scintillation counting for radiolabeled FPP or fluorescence-based detection)
Procedure:
-
Prepare a reaction mixture containing assay buffer, the peptide substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding FPP (containing a radiolabel or fluorescent tag) and farnesyltransferase.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the amount of farnesylated peptide using the chosen detection system.
-
Calculate the percent inhibition for each concentration of FTI-2148 and determine the IC50 value by fitting the data to a dose-response curve.
Geranylgeranyltransferase I Inhibition Assay
This assay is similar to the farnesyltransferase inhibition assay but uses geranylgeranyl pyrophosphate (GGPP) as the isoprenoid donor and a GGTase I-specific substrate.
Materials:
-
Recombinant human geranylgeranyltransferase I
-
Geranylgeranyl pyrophosphate (GGPP)
-
Peptide substrate for GGTase I (e.g., a biotinylated Rap1A C-terminal peptide)
-
Assay buffer (same as for FTase assay)
-
This compound
-
Detection system
Procedure: The procedure is analogous to the farnesyltransferase inhibition assay, with GGPP and the GGTase I substrate replacing FPP and the FTase substrate, respectively.
Cellular Ras Processing Assay
This assay determines the ability of a compound to inhibit the processing of Ras in whole cells.
Materials:
-
Cancer cell line expressing a specific Ras isoform (e.g., H-Ras)
-
FTI-2148 methylester prodrug (FTI-2153, for cell permeability)
-
Cell lysis buffer
-
Antibodies specific for processed and unprocessed forms of Ras
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat the cells with varying concentrations of FTI-2153 for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE. The unprocessed form of Ras will migrate slower than the processed, farnesylated form.
-
Transfer the proteins to a membrane and perform a Western blot using antibodies that can distinguish between the processed and unprocessed forms of Ras.
-
Quantify the band intensities to determine the ratio of unprocessed to processed Ras at each drug concentration.
-
Calculate the IC50 value for the inhibition of Ras processing.
In Vivo Antitumor Efficacy Study
This study evaluates the ability of FTI-2148 to inhibit tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human tumor cells (e.g., A-549)
-
FTI-2148 formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Inject the human tumor cells subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer FTI-2148 or vehicle control to the mice according to the specified dose and schedule.
-
Measure the tumor volume with calipers at regular intervals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.
-
Calculate the percent tumor growth inhibition for each treatment group compared to the control group.
Conclusion
This compound is a potent dual inhibitor of farnesyltransferase and geranylgeranyltransferase I that has demonstrated significant antitumor activity in preclinical models. Its non-thiol-containing peptidomimetic structure represents a key advance in the design of farnesyltransferase inhibitors. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers in the fields of cancer biology and drug development who are interested in further investigating the therapeutic potential of FTI-2148 and similar compounds. Further research and clinical evaluation are warranted to fully elucidate its efficacy and safety profile in the treatment of human cancers.
FTI-2148 diTFA: A Technical Guide to a Dual Farnesyltransferase and Geranylgeranyltransferase-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
FTI-2148 diTFA is a potent, cell-permeable, peptidomimetic inhibitor of both farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). As a RAS C-terminal mimetic, it plays a crucial role in the inhibition of protein prenylation, a key post-translational modification essential for the function of numerous cellular proteins, including the Ras superfamily of small GTPases.[1][2][3][4][5] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, along with available experimental data and its impact on cellular signaling pathways.
Chemical Properties and Structure
FTI-2148 is an imidazole-containing peptidomimetic.[6] The "diTFA" designation indicates that the compound is supplied as a ditrifluoroacetate salt.
| Property | Value | Source |
| Molecular Formula | C24H28N4O3S • 2CF3CO2H | [6] |
| Molecular Weight | 680.6 g/mol | [6] |
| CAS Number | 817586-01-9 | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and other organic solvents | N/A |
| Storage | Store at -20°C for long-term stability | [2] |
Mechanism of Action
This compound functions as a dual inhibitor of two key enzymes in the protein prenylation pathway: farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1][3][5] These enzymes catalyze the attachment of farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP) to a cysteine residue within the C-terminal CaaX box of target proteins. This lipid modification is critical for the proper subcellular localization and function of these proteins.
The primary targets of FTI-2148 include proteins from the Ras superfamily, which are pivotal in signal transduction pathways regulating cell growth, proliferation, and survival. By inhibiting the farnesylation and geranylgeranylation of Ras and other proteins, FTI-2148 disrupts their membrane association and downstream signaling.
Inhibitory Activity:
| Target Enzyme | IC50 | Source |
| Farnesyl Transferase (FT-1) | 1.4 nM | [1][3][5] |
| Geranylgeranyl Transferase-1 (GGT-1) | 1.7 µM | [1][3][5] |
| P. falciparum Protein Farnesyltransferase (PFT) | 15 nM | [1][2] |
| Mammalian Protein Farnesyltransferase (PFT) | 0.82 nM | [1][2] |
| Mammalian Protein Geranylgeranyltransferase-I (PGGT-I) | 1700 nM | [1][2] |
Signaling Pathways
FTI-2148 has been shown to impact key signaling pathways that are often dysregulated in cancer. By inhibiting Ras processing, it can effectively block downstream signaling cascades, including the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which are critical for cell proliferation and survival. Treatment with FTI-2148 has been observed to suppress the levels of phosphorylated Erk1/2 and phosphorylated Akt.[7]
Experimental Protocols
In Vitro Inhibition of Protein Farnesylation
A common method to assess the in vitro efficacy of FTI-2148 is to monitor the processing of farnesylated proteins, such as HDJ2.
Workflow:
Methodology:
-
Cell Culture: RAS-transformed NIH3T3 cells are cultured in appropriate media.
-
Treatment: Cells are treated with FTI-2148 at a specified concentration (e.g., 30 µM) for a designated time.[1][2]
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific for the farnesylated protein of interest (e.g., HDJ2).
-
Analysis: The appearance of a slower-migrating band on the Western blot indicates the accumulation of the unprocessed, non-farnesylated form of the protein, demonstrating the inhibitory activity of FTI-2148.[7]
In Vivo Tumor Growth Inhibition
FTI-2148 has been evaluated in various mouse models to assess its anti-tumor efficacy.
Experimental Models:
-
Human Xenograft Nude Mouse Model: Human lung adenocarcinoma A-549 cells are implanted in nude mice.[1][2]
-
Ras Transgenic Mouse Model: Mice that are genetically engineered to develop tumors driven by a Ras oncogene are used.[1][2]
Dosing and Administration:
-
Subcutaneous Injection: FTI-2148 can be administered via subcutaneous injection, for example, at a dose of 25 mg/kg/day using a mini-pump for continuous delivery over 14 days.[1][2]
-
Intraperitoneal Injection: Intraperitoneal injection is another route of administration, with doses such as 25 or 50 mg/kg/day delivered via a mini-pump.[1][2]
Endpoint Analysis:
-
Tumor volume is measured regularly to assess the effect of the treatment on tumor growth.
-
At the end of the study, tumors can be excised for further analysis, such as determining the inhibition of FTase and GGTase-I activity and evaluating the levels of downstream signaling proteins.
Conclusion
This compound is a valuable research tool for studying the roles of protein farnesylation and geranylgeranylation in cellular processes and disease. Its potent dual inhibitory activity against FTase and GGTase-1 makes it an important compound in the investigation of Ras-driven cancers and other diseases where these post-translational modifications are critical. Further research is required to fully elucidate its therapeutic potential and to develop detailed clinical protocols.
References
An In-Depth Technical Guide to the Role of FTI-2148 diTFA in the RAS Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The RAS family of small GTPases are critical regulators of cellular proliferation, differentiation, and survival. Mutations in RAS genes are among the most common oncogenic drivers in human cancers, making the RAS signaling pathway a key target for therapeutic intervention. FTI-2148 diTFA has emerged as a potent inhibitor of RAS signaling by targeting a crucial post-translational modification required for RAS function. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the RAS signaling cascade, and detailed protocols for its investigation.
Introduction to RAS Signaling and Farnesylation
The RAS proteins (KRAS, HRAS, and NRAS) function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. Activation of RAS triggers a cascade of downstream signaling events, most notably through the RAF-MEK-ERK (MAPK) pathway, which ultimately promotes cell growth and survival.
For RAS proteins to localize to the plasma membrane and exert their function, they must undergo a series of post-translational modifications. A critical initial step is the farnesylation of a cysteine residue within the C-terminal CAAX motif, a reaction catalyzed by the enzyme farnesyltransferase (FTase). Inhibition of this process represents a key strategy to disrupt aberrant RAS signaling in cancer.
This compound: A Dual Inhibitor of Protein Prenylation
This compound is a potent, RAS C-terminal mimetic that functions as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1][2] By preventing the farnesylation of RAS, this compound effectively blocks its membrane association and subsequent activation of downstream signaling pathways.
Mechanism of Action
This compound acts as a competitive inhibitor of FTase, preventing the transfer of a farnesyl pyrophosphate (FPP) group to the cysteine residue of the RAS CAAX motif. This inhibition of farnesylation leads to the accumulation of unprocessed, cytosolic RAS, which is unable to participate in signaling events at the cell membrane. While primarily targeting FTase, this compound also exhibits inhibitory activity against GGTase-1 at higher concentrations.
References
FTI-2148 diTFA: A Technical Guide to its Target Proteins and Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTI-2148 diTFA is a potent, cell-permeable, and selective peptidomimetic inhibitor of protein farnesyltransferase (FTase). This technical guide provides an in-depth overview of the target proteins and substrates of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug discovery.
Primary Target Proteins: Farnesyltransferase and Geranylgeranyltransferase-I
This compound is a dual inhibitor, primarily targeting farnesyltransferase (FTase or FT-1) with high potency, and exhibiting a secondary, lower potency inhibitory activity against geranylgeranyltransferase-I (GGTase-I or GGT-1).[1][2][3][4] This dual inhibitory action is crucial for its efficacy in blocking the prenylation of a broad range of cellular proteins.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its target enzymes has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | Species/Source | IC50 | Reference(s) |
| Farnesyltransferase (FTase/FT-1) | - | 1.4 nM | [1][2][3][4] |
| Geranylgeranyltransferase-I (GGTase-I/GGT-1) | - | 1.7 µM | [1][2][3][4] |
| Protein Farnesyltransferase (PFT) | P. falciparum | 15 nM | [1][3] |
| Protein Farnesyltransferase (PFT) | Mammalian | 0.82 nM | [1][3] |
| Protein Geranylgeranyltransferase-I (PGGT-I) | Mammalian | 1700 nM | [1][3] |
Key Substrates and Cellular Effects
The inhibition of FTase and GGTase-I by this compound prevents the post-translational attachment of farnesyl and geranylgeranyl isoprenoid groups, respectively, to the C-terminal CaaX box of substrate proteins. This disruption of prenylation affects the proper localization and function of numerous key signaling proteins.
Ras Superfamily of Small GTPases
A primary and well-characterized set of substrates for FTase are members of the Ras superfamily of small GTPases, which are critical regulators of cell growth, proliferation, and survival.
-
KRAS and NRAS: FTI-2148 has been shown to inhibit the prenylation of both KRAS and NRAS.[1] Inhibition of their farnesylation leads to their mislocalization from the plasma membrane to the cytosol, thereby abrogating their downstream signaling functions.
-
Rheb (Ras homolog enriched in brain): Rheb is a farnesylated GTPase that is a key activator of the mTORC1 signaling pathway. Inhibition of Rheb farnesylation by farnesyltransferase inhibitors has been demonstrated to block its function.
Other Farnesylated Proteins
-
HDJ2: FTI-2148 effectively inhibits the farnesylation of the exclusively farnesylated protein HDJ2, serving as a reliable marker for FTase inhibition in cellular assays.[1][3]
Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for this compound.
References
- 1. Farnesylation-defective Rheb Increases Axonal Length Independently of mTORC1 Activity in Embryonic Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blocking the Farnesyl Pocket of PDEδ Reduces Rheb-Dependent mTORC1 Activation and Survival of Tsc2-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
FTI-2148 diTFA: A Technical Guide to FTase and GGTase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory activity of FTI-2148 diTFA against farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I). FTI-2148 is a Ras C-terminal mimetic and a potent dual inhibitor of these crucial enzymes involved in post-translational modification of proteins.[1][2] This document details its inhibitory constants (IC50), the experimental methodologies used for their determination, and the key signaling pathways affected.
Inhibitory Potency of this compound
FTI-2148 demonstrates high potency against mammalian protein farnesyltransferase, with significantly lower activity against geranylgeranyltransferase I, making it over 1000-fold more selective for FTase.[3] The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized below.
| Enzyme Target | Species/Source | IC50 Value |
| Farnesyltransferase (FTase / PFT) | Mammalian | 0.82 nM - 1.4 nM |
| Geranylgeranyltransferase I (GGTase I / PGGT-I) | Mammalian | 1.7 µM (1700 nM) |
| Farnesyltransferase (PFT) | Plasmodium falciparum | 15 nM |
Data compiled from multiple sources.[1][2]
Experimental Protocols for Determining IC50 Values
The determination of IC50 values for FTI-2148 typically involves in vitro enzyme assays that measure the incorporation of a radiolabeled isoprenoid group onto a protein substrate. A common method is the radioactive filter-binding assay or a more advanced scintillation proximity assay (SPA).
Principle of the Assay
Both FTase and GGTase catalyze the transfer of an isoprenoid lipid (farnesyl pyrophosphate - FPP, or geranylgeranyl pyrophosphate - GGPP) to a cysteine residue within a C-terminal "CaaX" motif of a target protein, such as Ras. The assay quantifies the amount of radiolabeled isoprenoid ([³H]FPP or [³H]GGPP) that is successfully transferred to the protein substrate in the presence of varying concentrations of the inhibitor.
Detailed Methodology: Radioactive Filter-Binding Assay
-
Reaction Mixture Preparation : A master mix is prepared containing an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 µM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT), the purified recombinant enzyme (FTase or GGTase I), and the protein substrate (e.g., His-tagged H-Ras or Ras-CVLL).
-
Inhibitor Dilution Series : this compound is serially diluted in an appropriate solvent (e.g., DMSO) and then added to the reaction wells to achieve a range of final concentrations. A control with no inhibitor is included.
-
Initiation of Reaction : The enzymatic reaction is initiated by adding the radiolabeled isoprenoid substrate, either [³H]farnesyl pyrophosphate ([³H]FPP) for the FTase assay or [³H]geranylgeranyl pyrophosphate ([³H]GGPP) for the GGTase I assay.
-
Incubation : The reaction plate is incubated at a controlled temperature (typically 37°C) for a specific duration (e.g., 30-60 minutes) to allow for enzymatic transfer of the radiolabel.
-
Termination and Filtration : The reaction is stopped by the addition of an acidic solution (e.g., 1 M HCl in ethanol). The reaction mixture is then transferred to a glass fiber filter mat. The protein, now carrying the radiolabel, will bind to the filter, while the unincorporated radiolabeled isoprenoid will pass through.
-
Washing : The filters are washed multiple times with a suitable wash buffer to remove any remaining unbound radioactivity.
-
Scintillation Counting : The filter mat is dried, and a scintillant fluid is added. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis : The radioactive counts are plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis is performed to fit a dose-response curve, from which the IC50 value is calculated.[4]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by FTI-2148 and a generalized workflow for the IC50 determination experiments.
Caption: FTI-2148 inhibits FTase, preventing Ras farnesylation and membrane localization.
Caption: Generalized experimental workflow for determining enzyme inhibition IC50 values.
Mechanism of Action
Farnesyltransferase inhibitors were initially developed to block the activity of the Ras protein, which is frequently mutated and constitutively active in many cancers.[4] Farnesylation is a critical post-translational modification that attaches a farnesyl lipid group to the C-terminus of Ras.[5] This modification increases the protein's hydrophobicity, facilitating its anchoring to the inner leaflet of the plasma membrane. Membrane association is essential for Ras to interact with its upstream activators and downstream effectors, such as those in the mitogen-activated protein kinase (MAPK) pathway.[6]
By competitively inhibiting FTase, FTI-2148 prevents the farnesylation of Ras, leaving it stranded in the cytosol in an inactive state.[6] This blockade disrupts the oncogenic signaling cascades that drive cell proliferation and survival. It is important to note that some proteins, like K-Ras and N-Ras, can undergo alternative prenylation by GGTase I when FTase is inhibited, a mechanism that can lead to resistance to FTIs. The dual-inhibitory nature of compounds like FTI-2148, albeit with much lower potency against GGTase I, is a subject of ongoing research to overcome such resistance. Additionally, FTIs affect other farnesylated proteins beyond Ras, including the Rho family of GTPases, which may contribute to their overall cellular effects.[7]
References
- 1. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Farnesyltransferase inhibition: a novel method of immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FTI-2148 diTFA in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTI-2148 is a potent and highly selective, non-thiol-containing peptidomimetic inhibitor of farnesyltransferase (FTase). The attachment of a farnesyl group to the C-terminal CAAX motif of Ras proteins is a critical post-translational modification required for their proper membrane localization and subsequent activation of downstream signaling pathways.[1] Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anti-cancer drug development. FTI-2148, as a di-trifluoroacetic acid (diTFA) salt, offers improved handling and solubility for in vitro experimental use. These application notes provide detailed protocols for investigating the biological effects of FTI-2148 diTFA in a laboratory setting.
Mechanism of Action
FTI-2148 acts as a RAS C-terminal mimetic, competitively inhibiting the farnesyltransferase (FT-1) enzyme.[2][3] This prevents the farnesylation of key signaling proteins, most notably members of the Ras superfamily. By blocking this lipid modification, FTI-2148 disrupts the localization of Ras to the plasma membrane, thereby inhibiting the activation of downstream oncogenic signaling cascades such as the RAF-MEK-ERK and PI3K-AKT pathways. While primarily targeting FTase, FTI-2148 also exhibits inhibitory activity against geranylgeranyl transferase-1 (GGT-1) at higher concentrations.
Quantitative Data Summary
The inhibitory activity of FTI-2148 has been quantified against its primary targets, demonstrating high potency and selectivity for farnesyltransferase.
| Target Enzyme | IC50 Value | Reference |
| Farnesyl Transferase (FT-1) | 1.4 nM | [2][3] |
| Geranylgeranyl Transferase-1 (GGT-1) | 1.7 µM | [2][3] |
| Mammalian PFT | 0.82 nM | [2] |
| P. falciparum PFT | 15 nM | [2] |
| Mammalian PGGT-I | 1700 nM | [2] |
Signaling Pathway Diagram
Caption: this compound inhibits farnesyltransferase (FTase), preventing Ras farnesylation and membrane localization, which in turn blocks downstream signaling pathways like RAF-MEK-ERK and PI3K-AKT that drive cell proliferation and survival.
Experimental Protocols
Preparation of this compound Stock Solution
Note: this compound is typically soluble in DMSO. Prepare a high-concentration stock solution to minimize the final concentration of DMSO in cell culture media (ideally ≤ 0.1%).
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound to prepare a 10 mM stock solution.
-
Aseptically add the calculated volume of DMSO to the vial of this compound.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Cell Viability/Proliferation Assay
This protocol describes a general method using a tetrazolium-based assay (e.g., MTT or XTT) to assess the effect of this compound on the proliferation of cancer cell lines, such as the human lung adenocarcinoma cell line A549.
Experimental Workflow Diagram
Caption: Workflow for determining cell viability in response to this compound treatment using a tetrazolium-based assay.
Protocol:
-
Cell Seeding:
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT/XTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
For the MTT assay, add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of Protein Farnesylation
This protocol is designed to assess the inhibitory effect of this compound on the farnesylation of target proteins like H-Ras or the chaperone protein HDJ2 in RAS-transformed NIH3T3 cells. Inhibition of farnesylation leads to an increase in the apparent molecular weight of the protein, which can be visualized as a mobility shift on an SDS-PAGE gel.
Protocol:
-
Cell Culture and Treatment:
-
Culture RAS-transformed NIH3T3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., at a concentration of 30 µM) or vehicle control (DMSO) for 24-48 hours.[2]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H-Ras, HDJ2, or another farnesylated protein overnight at 4°C. Also, probe a separate blot or the same blot after stripping with an antibody against a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
-
Analysis:
-
Compare the bands in the this compound-treated lanes to the vehicle control. A band shift to a higher molecular weight in the treated lanes indicates the accumulation of the unprocessed, non-farnesylated form of the target protein.
-
Analysis of Downstream KRAS Signaling
This protocol outlines the procedure to investigate the effect of this compound on the phosphorylation status of key downstream effectors of the KRAS signaling pathway, such as ERK and AKT, in a relevant cancer cell line (e.g., A549).
Protocol:
-
Cell Culture, Serum Starvation, and Treatment:
-
Culture A549 cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours by replacing the complete medium with a serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2-4 hours.
-
Stimulate the cells with a growth factor such as EGF (Epidermal Growth Factor) for 15-30 minutes to activate the KRAS pathway.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and perform protein quantification as described in the previous protocol.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membranes with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and AKT (p-AKT), as well as antibodies for total ERK and total AKT to normalize for protein loading.
-
Use an appropriate loading control like β-actin or GAPDH.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated protein to total protein for both ERK and AKT.
-
Compare the ratios in the this compound-treated samples to the stimulated control to determine the extent of signaling inhibition.
-
Disclaimer: The provided protocols are intended as a general guide. Optimal conditions such as cell seeding density, this compound concentrations, and incubation times may vary depending on the specific cell line and experimental setup. It is highly recommended to perform initial optimization experiments to determine the ideal parameters for your research.
References
Application Notes and Protocols for FTI-2148 diTFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTI-2148 is a potent, cell-permeable, peptidomimetic compound that acts as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1] It functions as a C-terminal mimetic of the Ras protein, a key signaling molecule frequently mutated in various cancers. By inhibiting the prenylation of Ras and other proteins, FTI-2148 disrupts their localization to the cell membrane, a critical step for their activation and downstream signaling. These application notes provide detailed guidelines and protocols for the use of FTI-2148 diTFA in a cell culture setting to study its effects on cellular processes.
Mechanism of Action
FTI-2148 exhibits high potency against farnesyltransferase with an IC50 of 1.4 nM, and also inhibits geranylgeranyltransferase-1 at higher concentrations, with an IC50 of 1.7 μM.[1] The primary mechanism of action involves the inhibition of the transfer of farnesyl and geranylgeranyl isoprenoid groups to the C-terminal cysteine residue of target proteins, including members of the Ras superfamily (KRAS, NRAS, HRAS). This post-translational modification is essential for the proper subcellular localization and function of these proteins. Inhibition of prenylation leads to the accumulation of unprocessed, cytosolic proteins, thereby blocking their signaling cascades, such as the MAPK/Erk and PI3K/Akt pathways. This disruption can lead to cell growth inhibition and apoptosis in cancer cells dependent on these pathways.
Data Presentation
| Parameter | Value | Reference |
| IC50 (FTase) | 1.4 nM | [1] |
| IC50 (GGTase-1) | 1.7 µM | [1] |
| Effective Concentration (in vitro) | 5 - 30 µM | |
| Molecular Weight | 680.62 g/mol | |
| Formulation | di-trifluoroacetate salt |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Prepare a stock solution of 10 mM this compound in DMSO. For example, for 1 mg of this compound (MW: 680.62), add 146.9 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions of the stock solution in sterile PBS or culture medium just before adding to the cells.
Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 5, 10, 20, 30 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Detecting KRAS Prenylation Shift
Inhibition of farnesylation prevents the addition of a hydrophobic farnesyl group to KRAS, causing the unprenylated protein to migrate slower on an SDS-PAGE gel.
Materials:
-
Cell lysates from FTI-2148-treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF or nitrocellulose membrane
-
Primary antibody against KRAS
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-KRAS antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Look for a band shift, where the band corresponding to KRAS in the FTI-2148-treated samples appears at a slightly higher molecular weight compared to the control samples.
Apoptosis Assay (Annexin V Staining)
Materials:
-
Cells treated with FTI-2148 and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Induce apoptosis in your cells of interest by treating them with FTI-2148 for the desired time and concentration.
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Immunofluorescence for KRAS Localization
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody against KRAS
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on sterile coverslips in a culture plate and allow them to adhere.
-
Treat the cells with FTI-2148 or vehicle control for the desired duration.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells with PBS.
-
Block the cells with blocking buffer for 30-60 minutes.
-
Incubate the cells with the primary anti-KRAS antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the subcellular localization of KRAS using a fluorescence microscope. In control cells, KRAS should be localized to the plasma membrane, while in FTI-2148-treated cells, a more diffuse, cytosolic staining is expected.
Troubleshooting
-
Low Cell Viability in Control Group: Ensure the final DMSO concentration is not toxic to your cells. Perform a DMSO toxicity curve if necessary.
-
No Band Shift in Western Blot: Increase the concentration of FTI-2148 or the treatment duration. Ensure the gel percentage is appropriate to resolve small size differences.
-
High Background in Immunofluorescence: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps.
-
Compound Precipitation: If precipitation is observed in the culture medium, prepare fresh dilutions from the stock solution. Consider the use of a solubilizing agent if recommended by the manufacturer, though this is not standard for FTI-2148.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
Application Notes and Protocols for FTI-2148 diTFA in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
FTI-2148 diTFA is a potent, cell-permeable, dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I).[1][2][3] It acts as a peptidomimetic of the C-terminal CAAX motif of RAS proteins, thereby blocking their essential post-translational prenylation. This inhibition prevents the localization of RAS and other prenylated proteins to the cell membrane, which is critical for their activation and downstream signaling. Dysregulation of RAS signaling is a hallmark of many cancers, making its upstream modifiers like FTase and GGTase I attractive therapeutic targets. This compound offers a tool to probe the consequences of inhibiting protein prenylation in various cancer cell lines, particularly those with RAS mutations.
These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell viability, to analyze the inhibition of the KRAS signaling pathway, and to assess the induction of apoptosis.
Mechanism of Action
This compound competitively inhibits FTase and GGTase I, the enzymes responsible for attaching farnesyl and geranylgeranyl isoprenoid groups to the cysteine residue of the CAAX motif in proteins like RAS. This inhibition leads to the accumulation of unprocessed, cytosolic RAS, preventing its association with the inner leaflet of the plasma membrane and subsequent activation of downstream pro-proliferative and survival pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR cascades. By inhibiting both FTase and GGTase I, this compound can prevent the alternative prenylation of KRAS by GGTase I that is observed with FTase-only inhibitors.
References
Application Notes and Protocols for FTI-2148 diTFA in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of FTI-2148 diTFA, a potent dual inhibitor of farnesyl transferase (FTase) and geranylgeranyl transferase-I (GGTase-I), in preclinical in vivo mouse models. The following protocols and data are intended to facilitate the design and execution of efficacy studies.
Mechanism of Action
This compound functions as a RAS C-terminal mimetic, effectively blocking the post-translational modification of key signaling proteins.[1][2] It demonstrates potent inhibition of farnesyl transferase (FT-1) with an IC50 of 1.4 nM and also inhibits geranylgeranyl transferase-1 (GGT-1) at a higher concentration with an IC50 of 1.7 µM.[1][2] By preventing the farnesylation and geranylgeranylation of proteins such as those in the Ras superfamily, FTI-2148 disrupts their proper membrane localization and subsequent activation of downstream signaling pathways crucial for cell growth, proliferation, and survival. This mechanism makes it a valuable tool for investigating Ras-driven cancers.
Signaling Pathway of this compound
Caption: this compound signaling pathway.
In Vivo Efficacy Data Summary
The following table summarizes the reported efficacy of this compound in various mouse models. This data can serve as a reference for dose selection and expected outcomes.
| Mouse Model | Cell Line | Dosage | Administration Route & Schedule | Efficacy |
| Human Xenograft Nude Mouse Model | - | 25 mg/kg/day | Subcutaneous injection via mini-pump for 14 days | 77% tumor growth inhibition by the end of treatment.[1][3] |
| Human Lung Adenocarcinoma Model | A-549 | 25 or 50 mg/kg/day | Intraperitoneal injection via mini-pump; started on day 15, stopped on day 45, and restarted from day 53-83. | 91% tumor growth inhibition.[1][3] |
| Ras Transgenic Mouse Model | - | 100 mg/kg/day | Subcutaneous injection for 14 days | Resulted in breast tumor regression.[1][3] Reduced regression by 87 ± 3% of mammary carcinomas.[1] |
Experimental Protocols
Below are detailed protocols for the administration of this compound in mouse models based on published studies. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Protocol 1: Subcutaneous Administration for Tumor Growth Inhibition
This protocol is suitable for xenograft models to assess the impact of FTI-2148 on tumor growth.
Materials:
-
This compound
-
Sterile vehicle (e.g., DMSO, PEG, saline; vehicle composition should be optimized for solubility and tolerability)
-
Implantable mini-osmotic pumps
-
Syringes and needles (appropriate gauge for subcutaneous injection)
-
Tumor-bearing mice (e.g., nude mice with human tumor xenografts)
-
Calipers for tumor measurement
-
Anesthetic and surgical tools for mini-pump implantation
Procedure:
-
Animal Model: Establish tumors in immunocompromised mice by subcutaneously injecting tumor cells. Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.
-
Drug Preparation: Prepare this compound solution in a sterile vehicle at the desired concentration to deliver 25 mg/kg/day. The concentration will depend on the pump's flow rate and the mouse's weight.
-
Mini-Pump Loading: Under sterile conditions, load the mini-osmotic pumps with the this compound solution according to the manufacturer's instructions.
-
Pump Implantation: Anesthetize the mouse. Make a small subcutaneous incision on the back of the mouse and insert the loaded mini-osmotic pump. Close the incision with wound clips or sutures.
-
Treatment Period: The mini-pump will continuously deliver the compound for the specified duration (e.g., 14 days).
-
Tumor Monitoring: Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Protocol 2: Intraperitoneal Administration for Systemic Treatment
This protocol describes the use of intraperitoneal injections for systemic delivery of FTI-2148.
Materials:
-
This compound
-
Sterile vehicle
-
Implantable mini-osmotic pumps
-
Syringes and needles (25-27 gauge)
-
Tumor-bearing mice
-
Anesthetic and surgical tools for mini-pump implantation
Procedure:
-
Animal Model: As described in Protocol 1.
-
Drug Preparation: Prepare this compound solution for delivery of 25 or 50 mg/kg/day.
-
Mini-Pump Loading: Load the mini-osmotic pumps with the prepared drug solution.
-
Pump Implantation: Anesthetize the mouse. Make a small midline incision in the abdominal skin and peritoneum. Carefully insert the mini-osmotic pump into the peritoneal cavity. Suture the peritoneal wall and close the skin incision.
-
Treatment Schedule: The treatment can be continuous or intermittent as described in the efficacy table (e.g., continuous for a period, followed by a break, and then resumption of treatment).
-
Monitoring and Endpoint: Monitor tumor growth and animal health as described in Protocol 1.
Protocol 3: High-Dose Subcutaneous Bolus Injection for Regression Studies
This protocol is based on studies aiming to induce tumor regression.
Materials:
-
This compound
-
Sterile vehicle
-
Syringes and needles (appropriate gauge for subcutaneous injection)
-
Tumor-bearing mice (e.g., transgenic models with spontaneous tumors)
Procedure:
-
Animal Model: Utilize a relevant mouse model, such as a ras transgenic model that develops spontaneous tumors.
-
Drug Preparation: Prepare a solution of this compound to deliver a daily dose of 100 mg/kg.
-
Administration: Administer the drug via subcutaneous injection once daily for the duration of the study (e.g., 14 days). Rotate injection sites to minimize local irritation.
-
Monitoring: Monitor tumor size and the overall health of the animals daily. Note any signs of tumor regression.
-
Pharmacodynamic Assessment: To confirm target engagement, a short-term study (e.g., 4 days) can be conducted where tumors are harvested post-treatment to measure the inhibition of FTase activity.[3]
Experimental Workflow
Caption: General experimental workflow for in vivo mouse studies.
Important Considerations
-
Vehicle Selection: The solubility and stability of this compound in the chosen vehicle should be confirmed. The vehicle should also be tested for any intrinsic toxicity or effect on tumor growth.
-
Animal Welfare: All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use. Monitor animals closely for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress.
-
Pharmacokinetics: The dosing regimen may need to be optimized based on the pharmacokinetic properties of this compound in mice.
-
Controls: Always include a vehicle-treated control group to accurately assess the efficacy of the compound. A positive control group with a standard-of-care agent may also be beneficial.
References
Application Notes and Protocols for FTI-2148 diTFA Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of FTI-2148 diTFA, a dual farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I) inhibitor, for use in preclinical animal studies. The document includes detailed protocols for administration, quantitative data from reported studies, and diagrams illustrating the compound's mechanism of action and experimental workflows.
Introduction
FTI-2148 is a RAS C-terminal mimetic that potently inhibits FTase and GGTase-I, with IC50 values of 1.4 nM and 1.7 µM, respectively[1][2][3]. By inhibiting these enzymes, FTI-2148 prevents the post-translational modification (prenylation) of key signaling proteins, most notably those in the Ras superfamily. This disruption of Ras localization to the cell membrane interferes with downstream signaling pathways that are critical for cell growth, proliferation, and survival, making FTI-2148 a promising agent for cancer research[4][5].
Data Presentation
The following table summarizes quantitative data from various in vivo studies investigating the efficacy of this compound in different mouse models.
| Animal Model | Administration Route | Dosage | Treatment Duration | Key Findings |
| Ras transgenic mouse model | Subcutaneous injection | 100 mg/kg/day | 14 days | 87 ± 3% regression of mammary carcinomas[1]. |
| Human Xenograft Nude Mouse Model | Subcutaneous injection (mini-pump) | 25 mg/kg/day | 14 days | 77% inhibition of tumor growth[1][2]. |
| Human lung adenocarcinoma A-549 cells induced mouse model | Intraperitoneal injection (mini-pump) | 25 or 50 mg/kg/day | Day 15-45 and 53-83 | 91% inhibition of tumor growth[1][2]. |
| Breast tumor model in mice | Subcutaneous injection | 100 mg/kg/day | 4 days | 85-88% inhibition of FTase activity in tumors[1][2]. |
Signaling Pathway
This compound targets the prenylation step in the Ras signaling pathway. Ras proteins require farnesylation or geranylgeranylation to anchor to the inner surface of the plasma membrane, a prerequisite for their activation and subsequent downstream signaling. By inhibiting FTase and GGTase-I, FTI-2148 prevents this localization, thereby blocking the entire downstream cascade.
Caption: FTI-2148 inhibits FTase/GGTase-I, preventing Ras prenylation and membrane localization.
Experimental Protocols
The following are detailed protocols for the subcutaneous and intraperitoneal administration of this compound in mice. These protocols are based on standard, widely accepted procedures.
Formulation of this compound for Injection
A common formulation for in vivo studies involves dissolving the compound in a vehicle suitable for injection. An example formulation is:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline/PBS
Protocol:
-
Calculate the required amount of this compound based on the desired dosage and the number and weight of the animals.
-
Dissolve the calculated amount of this compound in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock solution and mix thoroughly until clear.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add saline or PBS to reach the final desired volume and concentration. Mix thoroughly.
-
The final solution should be sterile. If necessary, filter through a 0.22 µm syringe filter.
Subcutaneous (SC) Injection Protocol
Materials:
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% alcohol swabs
-
Prepared this compound solution
-
Appropriate animal restraint device
Procedure:
-
Properly restrain the mouse to expose the dorsal side.
-
Disinfect the injection site, typically the loose skin over the shoulders (scruff), with a 70% alcohol swab.
-
Create a "tent" of skin by gently pinching the disinfected area.
-
Insert the needle, bevel up, into the base of the skin tent at a shallow angle, parallel to the body.
-
Gently pull back the plunger (aspirate) to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and re-insert at a different site with a fresh needle.
-
If no blood is aspirated, slowly depress the plunger to inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds.
-
Return the animal to its cage and monitor for any adverse reactions.
Intraperitoneal (IP) Injection Protocol
Materials:
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% alcohol swabs
-
Prepared this compound solution
-
Appropriate animal restraint device
Procedure:
-
Properly restrain the mouse in dorsal recumbency (on its back), tilting the head slightly downwards. This allows the abdominal organs to shift cranially.
-
The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfect the injection site with a 70% alcohol swab.
-
Insert the needle, bevel up, at a 30-45 degree angle into the abdominal cavity.
-
Gently aspirate to ensure the needle has not punctured the bladder, intestines, or a blood vessel. If urine, intestinal contents, or blood is aspirated, discard the syringe and start over with fresh materials.
-
If the aspiration is clear, slowly inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or adverse effects.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo efficacy study using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FTI-2148 | TargetMol [targetmol.com]
- 3. tebubio.com [tebubio.com]
- 4. researchgate.net [researchgate.net]
- 5. [Ras signaling pathway as a target for farnesyltransferase inhibitors--a new, promising prospects in the treatment for malignant disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting the Effects of FTI-2148 diTFA using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTI-2148 diTFA is a potent, cell-permeable small molecule that acts as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1][2] It exhibits significantly higher potency against FTase, with IC50 values in the low nanomolar range, making it a valuable tool for studying the biological roles of protein farnesylation.[1][2] Farnesylation is a critical post-translational modification where a 15-carbon farnesyl pyrophosphate group is attached to a cysteine residue within a C-terminal "CAAX" box of a target protein. This modification is essential for the proper subcellular localization and function of numerous proteins involved in signal transduction, cell proliferation, and survival, most notably members of the Ras superfamily of small GTPases.
Inhibition of FTase by this compound prevents the farnesylation of key signaling proteins, leading to their mislocalization and inactivation. This application note provides a detailed protocol for detecting the cellular effects of this compound using Western blot analysis, focusing on a primary biomarker of FTase inhibition and key downstream signaling pathways.
Mechanism of Action of this compound
This compound primarily targets farnesyltransferase, preventing the attachment of a farnesyl group to proteins with a C-terminal CAAX motif. This inhibition disrupts the membrane association and subsequent activation of key signaling molecules. The Ras/Raf/MEK/ERK (MAPK) pathway is a well-established downstream target of farnesyltransferase inhibitors. By preventing the farnesylation of Ras, its localization to the plasma membrane is impaired, leading to a reduction in downstream signaling, including the phosphorylation of ERK. Additionally, farnesyltransferase inhibitors have been shown to affect the Rho family of GTPases, such as RhoB. Inhibition of farnesylation can lead to an accumulation of unfarnesylated RhoB, which can have distinct cellular functions.
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines for your study. Cell lines with known Ras mutations (e.g., NIH3T3 cells transformed with H-Ras) are often used to study farnesyltransferase inhibitors.
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Seed cells and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) for a specified duration (e.g., 24 hours). A time-course experiment (e.g., 6, 12, 24, 48 hours) can also be performed. Include a vehicle-treated control (e.g., DMSO).
-
B. Protein Extraction (Cell Lysis)
This protocol is designed to preserve post-translational modifications, including protein prenylation and phosphorylation.
-
Lysis Buffer Preparation: Prepare a modified RIPA buffer and keep it on ice. For 10 mL of lysis buffer, combine:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Immediately before use, add:
-
1X Protease Inhibitor Cocktail
-
1X Phosphatase Inhibitor Cocktail
-
-
-
Cell Lysis:
-
Place the cell culture dish on ice and aspirate the culture medium.
-
Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold lysis buffer to the dish (e.g., 200-400 µL for a 10 cm dish).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store the lysates at -80°C until further use.
-
C. Western Blot Protocol
-
SDS-PAGE:
-
Prepare protein samples by mixing the cell lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a 10-12% SDS-polyacrylamide gel for analyzing p-ERK, RhoB, and loading controls. For resolving the farnesylated and unfarnesylated forms of HDJ-2 (approx. 45 kDa), a 10% gel is recommended to achieve better separation of the shifted band.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Ensure the membrane is activated with methanol before use.
-
Typical transfer conditions for a wet transfer are 100V for 60-90 minutes at 4°C. These conditions may need to be optimized for your specific system.
-
-
Immunodetection:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, 5% BSA in TBST is recommended.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions are listed in Table 2.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Presentation and Analysis
Biomarkers for this compound Activity
-
HDJ-2 (DNAJA1): This chaperone protein is exclusively farnesylated. Inhibition of FTase by this compound prevents its farnesylation, resulting in a slower migrating, higher molecular weight band on an SDS-PAGE gel. The appearance of this upper band is a direct and reliable indicator of FTase inhibition in cells.
-
Phospho-ERK1/2 (p-ERK1/2): As a downstream effector of the Ras pathway, the levels of phosphorylated ERK1/2 are expected to decrease upon treatment with this compound.
-
RhoB: Farnesyltransferase inhibitors can lead to an accumulation of unfarnesylated RhoB, which may have altered stability or function. Monitoring total RhoB levels can provide insights into the broader effects of FTase inhibition.
Quantitative Data Summary
The following tables provide a template for presenting quantitative data obtained from Western blot analysis. Densitometry analysis of the Western blot bands should be performed using software such as ImageJ. The intensity of the protein of interest should be normalized to a loading control (e.g., GAPDH or β-actin).
Table 1: Effect of this compound on HDJ-2 Farnesylation
| Treatment | Concentration (µM) | Farnesylated HDJ-2 (Normalized Intensity) | Unfarnesylated HDJ-2 (Normalized Intensity) | % Unfarnesylated HDJ-2 |
| Vehicle (DMSO) | - | 1.00 ± 0.05 | 0.00 ± 0.00 | 0% |
| This compound | 1 | 0.65 ± 0.08 | 0.35 ± 0.06 | 35% |
| This compound | 10 | 0.20 ± 0.04 | 0.80 ± 0.09 | 80% |
| This compound | 30 | 0.05 ± 0.02 | 0.95 ± 0.11 | 95% |
Data are represented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on Downstream Signaling Pathways
| Target Protein | Treatment (30 µM this compound) | Fold Change (vs. Vehicle) | Primary Antibody (Example) | Recommended Dilution |
| p-ERK1/2 | 24 hours | 0.45 ± 0.07 | Cell Signaling Technology #4370 | 1:1000 |
| Total ERK1/2 | 24 hours | 1.02 ± 0.06 | Cell Signaling Technology #4695 | 1:1000 |
| RhoB | 24 hours | 1.85 ± 0.15 | Santa Cruz Biotechnology sc-8048 | 1:500 |
| GAPDH | 24 hours | 1.00 (Loading Control) | Cell Signaling Technology #5174 | 1:2000 |
Data are represented as mean ± SD from three independent experiments.
Conclusion
This application note provides a comprehensive protocol for utilizing Western blot analysis to detect and quantify the cellular effects of the farnesyltransferase inhibitor, this compound. By monitoring the farnesylation status of the biomarker HDJ-2 and assessing the impact on downstream signaling pathways such as Ras/ERK and RhoB, researchers can effectively characterize the mechanism of action of this and other farnesyltransferase inhibitors. The provided protocols and data presentation formats offer a robust framework for obtaining reliable and reproducible results in the fields of cancer biology and drug development.
References
Application Notes and Protocols: Assessing Inhibition of KRAS Prenylation with FTI-2148 diTFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS, a member of the RAS superfamily of small GTPases, is a critical signaling protein that regulates cellular proliferation, differentiation, and survival.[1][2] Its proper function and localization to the plasma membrane are dependent on a post-translational modification called prenylation.[3][4][5] This process involves the covalent attachment of a farnesyl or a geranylgeranyl isoprenoid lipid to a cysteine residue at the C-terminus of the protein, a reaction catalyzed by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I), respectively.[3][4][6] In many cancers, mutated KRAS is constitutively active, driving uncontrolled cell growth.[7][8] Inhibition of KRAS prenylation presents a therapeutic strategy to disrupt its oncogenic signaling.
FTI-2148 is a potent inhibitor of farnesyltransferase, designed to block the prenylation of RAS proteins and other farnesylated proteins.[9][10] This document provides detailed protocols for assessing the inhibitory effect of FTI-2148 diTFA on KRAS prenylation and its downstream consequences.
Quantitative Data Summary
The following tables summarize the reported inhibitory activity of FTI-2148.
Table 1: In Vitro Enzyme Inhibition
| Enzyme | FTI-2148 IC₅₀ | Selectivity (over GGT-1) | Reference |
| Farnesyltransferase (FTase) | 1.4 nM | ~1214-fold | [10] |
| Geranylgeranyltransferase-I (GGTase-I) | 1700 nM (1.7 µM) | - | [9][10] |
Table 2: In Vivo Antitumor Efficacy of FTI-2148
| Cancer Model | Treatment Regimen | Tumor Growth Inhibition/Regression | Reference |
| Human Lung Adenocarcinoma (A-549) Xenograft | 25 or 50 mg/kg/day (i.p. mini-pump) | 91% inhibition | [9] |
| Human Xenograft Nude Mouse Model | 25 mg/kg/day (s.c. mini-pump) for 14 days | 77% inhibition | [9] |
| ras Transgenic Mouse Model (Mammary Carcinomas) | 100 mg/kg/day (s.c. injection) for 14 days | 87 ± 3% regression | [9] |
Signaling Pathways and Experimental Workflow
KRAS Signaling Pathway
KRAS cycles between an inactive GDP-bound state and an active GTP-bound state.[1] Upon activation by upstream signals from receptor tyrosine kinases (RTKs) like EGFR, KRAS-GTP engages downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, to promote cell proliferation, survival, and growth.[1][7][11]
Caption: Simplified KRAS signaling cascade.
Mechanism of FTI-2148 Action
FTI-2148 inhibits farnesyltransferase (FTase), the enzyme responsible for attaching a farnesyl group to the KRAS protein. This inhibition prevents the proper localization of KRAS to the cell membrane, which is essential for its signaling activity.[5][9][10]
Caption: FTI-2148 inhibits KRAS farnesylation.
Experimental Workflow for Assessing KRAS Prenylation Inhibition
A multi-faceted approach is recommended to thoroughly assess the effects of FTI-2148. This workflow combines biochemical and cell-based assays to confirm target engagement and downstream functional consequences.
Caption: Workflow for FTI-2148 evaluation.
Experimental Protocols
Western Blot for KRAS Mobility Shift
Principle: Inhibition of KRAS prenylation results in an unlipidated protein that migrates faster on an SDS-PAGE gel than its mature, prenylated counterpart. This electrophoretic mobility shift is a hallmark of farnesyltransferase inhibition.[6][12][13]
Materials:
-
KRAS mutant cell line (e.g., A-549, MiaPaCa2)
-
This compound (and vehicle control, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 12.5% polyacrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibody: anti-KRAS (e.g., Cell Signaling Technology #53270)[14]
-
Primary antibody: anti-HSC70 or GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 30 µM) for 24-48 hours.[9]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15][16]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to 30-50 µg of protein and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto the SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-KRAS antibody overnight at 4°C. Wash the membrane three times with TBS-T.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBS-T.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. The unprenylated KRAS will appear as a faster-migrating band compared to the prenylated form in control samples.[13][17] Re-probe the membrane with a loading control antibody.
Immunofluorescence for KRAS Subcellular Localization
Principle: Prenylation is required for KRAS to localize to the plasma membrane. FTI-2148 treatment should lead to the accumulation of KRAS in the cytoplasm and a reduction at the membrane.[6][16][18]
Materials:
-
Cells grown on glass coverslips in a 12- or 24-well plate
-
This compound
-
PBS
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.2% Triton X-100 in PBS
-
Blocking buffer: 3% BSA in PBS
-
Primary antibody: anti-KRAS
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips and treat with this compound as described in the Western Blot protocol.
-
Fixation: Wash cells gently with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[19]
-
Blocking: Wash three times with PBS. Block with 3% BSA in PBS for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the coverslips with the primary anti-KRAS antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[15]
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[19]
-
Counterstaining: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash a final time with PBS. Mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the cells using a confocal or fluorescence microscope. In untreated cells, KRAS staining should be prominent at the cell periphery (membrane). In FTI-2148-treated cells, staining should become more diffuse and cytosolic.[18]
Cell Viability Assay
Principle: By inhibiting a critical pro-survival signal, FTI-2148 is expected to reduce the viability of KRAS-dependent cancer cells. Assays like MTT, MTS, or resazurin measure metabolic activity as an indicator of cell viability.[20][21][22]
Materials:
-
KRAS mutant cell line
-
96-well clear or opaque-walled plates (depending on the assay)
-
This compound
-
Cell Viability Reagent (e.g., CellTiter-Blue® Resazurin Assay, Promega)
-
Plate reader (absorbance or fluorescence)
Procedure (using Resazurin):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound. Add the compounds to the wells and include vehicle-only controls.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C.[23]
-
Reagent Addition: Add 20 µL of the Resazurin reagent to each well.[22]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of FTI-2148 that inhibits cell viability by 50%).
In Vitro Farnesyltransferase (FTase) Activity Assay
Principle: This biochemical assay directly measures the enzymatic activity of FTase and its inhibition by FTI-2148. It typically uses a fluorescently-labeled peptide substrate. When farnesyl pyrophosphate (FPP) is transferred to the peptide by FTase, a change in fluorescence occurs.[24][25][26]
Materials:
-
Recombinant human FTase enzyme
-
FTase assay buffer
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Farnesyl pyrophosphate (FPP)
-
This compound
-
384-well black plates
-
Fluorescence plate reader
Procedure (based on a commercial kit format):
-
Reagent Preparation: Prepare a working reagent mix containing assay buffer, the peptide substrate, and FPP according to the kit manufacturer's instructions.[24]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: To the wells of a 384-well plate, add the FTase enzyme and the FTI-2148 dilutions (or vehicle control).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the working reagent mix to all wells. Mix briefly.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[24][26]
-
Measurement: Read the fluorescence intensity at an excitation of ~340 nm and an emission of ~550 nm.[24][25][26]
-
Data Analysis: Calculate the percent inhibition of FTase activity for each FTI-2148 concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
References
- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Independent and core pathways in oncogenic KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 4. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K-Ras prenylation as a potential anticancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Frontiers | KRAS protein expression becomes progressively restricted during embryogenesis and in adulthood [frontiersin.org]
- 16. KRAS protein expression becomes progressively restricted during embryogenesis and in adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. KRAS-specific antibody binds to KRAS protein inside colorectal adenocarcinoma cells and inhibits its localization to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SMALL MOLECULE IMAGING AGENT FOR MUTANT KRAS G12C - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. promega.com [promega.com]
- 23. researchgate.net [researchgate.net]
- 24. bioassaysys.com [bioassaysys.com]
- 25. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 26. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for Immunoprecipitation of Farnesylated Proteins Following FTI-2148 diTFA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein farnesylation is a crucial post-translational modification that involves the attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue within a C-terminal CaaX motif of a target protein. This modification is catalyzed by the enzyme farnesyltransferase (FTase) and is essential for the proper localization and function of numerous proteins involved in key cellular processes, including signal transduction and cell cycle regulation. Aberrant farnesylation is implicated in various diseases, most notably cancer, making FTase a compelling target for therapeutic intervention.
FTI-2148 is a potent, dual inhibitor of farnesyltransferase (FTase) and, to a lesser extent, geranylgeranyltransferase-1 (GGTase-1). Its diTFA (di-trifluoroacetic acid) salt form is commonly used in research settings. By inhibiting FTase, FTI-2148 prevents the farnesylation of key signaling proteins, thereby modulating their activity and downstream cellular effects. These application notes provide detailed protocols for the immunoprecipitation of farnesylated proteins and for assessing the efficacy of FTI-2148 diTFA in cellular models.
Data Presentation
Quantitative Inhibition Data for this compound
The following tables summarize the inhibitory activity of FTI-2148 and the observed effects on protein farnesylation.
| Target Enzyme | FTI-2148 IC50 | Reference |
| Farnesyltransferase (FTase) | 1.4 nM | [1][2] |
| Geranylgeranyltransferase-1 (GGTase-1) | 1.7 µM | [1][2] |
Table 1: In Vitro Inhibitory Activity of FTI-2148. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency and selectivity of FTI-2148 for farnesyltransferase over geranylgeranyltransferase-1.
| Cell Line | Protein Target | This compound Concentration | Observed Effect | Reference |
| RAS-transformed NIH3T3 cells | HDJ-2 | 30 µM | Inhibition of farnesylation | [1][2] |
| Murine Th1 T-cells | HDJ-2 | 1.0 µM | Appearance of unfarnesylated pre-HDJ-2 protein | [3] |
| Human Mesenchymal Stem Cells | HDJ-2, Prelamin A | 5-10 µM | Dose-dependent increase in unfarnesylated proteins | [4][5] |
| Mouse Model (in vivo) | FTase | 100 mg/kg/day (4 days) | 85-88% inhibition of FTase activity in breast tumors | [1][2] |
| Progeria Mouse Model | HDJ-2 | 150 mg/kg/day | 16% to 53% non-farnesylated HDJ-2 | [6] |
| Progeria Mouse Model | HDJ-2 | 450 mg/kg/day | 45% to 85% non-farnesylated HDJ-2 | [6] |
Table 2: Cellular and In Vivo Efficacy of this compound. This table highlights the effective concentrations and doses of this compound for inhibiting protein farnesylation in various experimental models. The inhibition of HDJ-2 farnesylation is a commonly used biomarker for FTI activity.[3][4][6]
Signaling Pathways Affected by this compound
This compound primarily impacts signaling pathways that are dependent on farnesylated proteins. The two most notable pathways are the Ras-Raf-MEK-ERK pathway and the PI3K-Akt-mTOR pathway.
Ras-Raf-MEK-ERK Signaling Pathway
dot
Figure 1: FTI-2148's effect on Ras signaling.
PI3K-Akt-mTOR Signaling Pathway
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FTI-2148 | TargetMol [targetmol.com]
- 3. Farnesyltransferase inhibitors inhibit T-cell cytokine production at the posttranscriptional level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Protein Farnesylation Arrests Adipogenesis and Affects PPARγ Expression and Activation in Differentiating Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Protein Farnesylation Arrests Adipogenesis and Affects PPARgamma Expression and Activation in Differentiating Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A farnesyltransferase inhibitor prevents both the onset and late progression of cardiovascular disease in a progeria mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing FTI-2148 diTFA in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyltransferase inhibitors (FTIs) represent a class of targeted therapies that block the farnesylation of key cellular proteins, most notably RAS GTPases. While early clinical development of FTIs as monotherapy showed limited success, recent research has highlighted their potential in combination with other anti-cancer agents to overcome drug resistance and enhance therapeutic efficacy. FTI-2148 diTFA is a potent and selective research-grade FTI. This document provides detailed application notes and protocols for the use of this compound in combination with other cancer drugs, focusing on preclinical models of non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), and renal cell carcinoma (RCC). For the purpose of these notes, data from the clinically evaluated FTI, tipifarnib, is used as a surrogate to provide robust, publicly available data.
I. Combination Therapy Data
The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of farnesyltransferase inhibitors in combination with other targeted therapies.
Table 1: In Vitro Synergistic Effects of Tipifarnib and Sotorasib in KRAS G12C Mutant Lung Adenocarcinoma Cell Lines[1]
| Cell Line | Tipifarnib IC50 (nM) | Sotorasib IC50 (nM) | Combination Index (CI) at ED50 | Synergy/Antagonism |
| H358 | 5 | 10 | < 1 | Synergy |
| SW1573 | 10 | 100 | < 1 | Synergy |
CI values less than 1 indicate a synergistic effect.
Table 2: In Vivo Efficacy of Tipifarnib in Combination with Other Targeted Agents in Xenograft Models
| Cancer Type | Xenograft Model | Combination | Dosing Regimen | Outcome | Reference |
| NSCLC | H358 (KRAS G12C) | Tipifarnib + Sotorasib | Tipifarnib: 40 mg/kg i.p.; Sotorasib: 5 mg/kg i.p. | Significant antitumor activity with the combination | [1] |
| NSCLC | SW1573 (KRAS G12C) | Tipifarnib + Sotorasib | Tipifarnib: 40 mg/kg i.p.; Sotorasib: 25 mg/kg i.p. | Significant tumor growth inhibition with the combination | [1] |
| HNSCC | CAL33 (PIK3CA mutant) | Tipifarnib + Alpelisib | Tipifarnib: 60 mg/kg p.o. BID; Alpelisib: 40 mg/kg p.o. QD | Tumor regression with the combination | [2] |
| HNSCC | PDX (PIK3CA mutant/amplified or HRAS overexpressing) | Tipifarnib + Alpelisib | Tipifarnib: 60 mg/kg p.o. BID; Alpelisib: 40 mg/kg p.o. QD | Robust inhibition of tumor growth | [3][4] |
| RCC | 786-O (VHL mutant) | Tipifarnib + Axitinib | Tipifarnib: 60 mg/kg p.o. BID; Axitinib: 36 mg/kg p.o. QD | Tumor regression with the combination | [5][6] |
II. Signaling Pathways and Mechanisms of Action
The synergistic effects of FTIs in combination with other targeted therapies stem from their ability to concurrently inhibit multiple critical signaling pathways involved in cancer cell proliferation, survival, and resistance.
A. FTI and KRAS G12C Inhibitor Combination
The combination of an FTI with a KRAS G12C inhibitor, such as sotorasib, demonstrates a multi-pronged attack on cancer cells. The KRAS G12C inhibitor directly targets the mutant KRAS protein. However, cancer cells can develop resistance through the activation of compensatory pathways, often involving other RAS isoforms like HRAS. FTIs block the farnesylation of HRAS, preventing its localization to the cell membrane and subsequent activation. Furthermore, FTIs inhibit the farnesylation of other important signaling proteins like RHEB, a key activator of the mTOR pathway. This dual blockade of KRAS and parallel survival pathways leads to a more potent and durable anti-tumor response.[7][1]
B. FTI and PI3K Inhibitor Combination
In HNSCC models with PIK3CA mutations or HRAS overexpression, the combination of an FTI with a PI3K inhibitor like alpelisib has shown significant synergy. The PI3K inhibitor targets the aberrantly activated PI3K pathway. However, resistance can emerge through feedback activation of the MAPK pathway, often mediated by HRAS. By inhibiting HRAS farnesylation, the FTI prevents this feedback loop. Additionally, the FTI-mediated inhibition of RHEB farnesylation leads to a more profound and sustained inhibition of the mTOR pathway, a critical downstream effector of both PI3K and RAS signaling. This convergent inhibition of two key survival pathways results in enhanced tumor cell death.[2][8][9]
III. Experimental Protocols
A. In Vitro Cell Viability - Sulforhodamine B (SRB) Assay[2][10][11]
This protocol is adapted for determining cell viability following treatment with this compound alone or in combination with another drug.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound and combination drug(s)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization solution: 10 mM Tris base, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the combination drug in complete medium.
-
Treat cells with 100 µL of the drug solutions (monotherapy or combination) and incubate for 72-96 hours. Include vehicle-treated wells as a control.
-
Fix the cells by gently adding 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye.
-
Air dry the plates completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Air dry the plates completely.
-
Add 200 µL of 10 mM Tris base to each well to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. IC50 values and Combination Index (CI) can be calculated using appropriate software (e.g., CompuSyn).
B. 3D Tumor Spheroid Viability Assay[3][6][9][12]
This protocol assesses the effect of this compound combinations on more physiologically relevant 3D cell culture models.
Materials:
-
Ultra-low attachment 96-well round-bottom plates
-
Complete cell culture medium
-
This compound and combination drug(s)
-
CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar ATP-based assay
-
Luminometer
Procedure:
-
Seed cells in ultra-low attachment plates at a density that allows for spheroid formation (e.g., 1,000-5,000 cells/well).
-
Incubate for 3-4 days to allow for spheroid formation.
-
Treat spheroids with this compound and the combination drug at various concentrations.
-
Incubate for an additional 3-7 days.
-
Equilibrate the plates and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of viability relative to vehicle-treated spheroids.
C. Western Blot Analysis of mTOR Pathway[8][13][14]
This protocol is for assessing the impact of this compound combinations on key proteins in the mTOR signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6, anti-total-S6, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-RHEB, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and the combination drug for the desired time.
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
D. In Vivo Patient-Derived Xenograft (PDX) Studies[4][5][15]
This protocol provides a general framework for evaluating the in vivo efficacy of this compound combinations in PDX models.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Patient-derived tumor tissue
-
This compound and combination drug(s) formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal monitoring and housing facilities
Procedure:
-
Implant small fragments of patient-derived tumor tissue subcutaneously into immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, this compound alone, combination drug alone, and combination).
-
Administer drugs according to the specified dosing regimen and schedule (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Analyze tumor growth inhibition and compare the efficacy of the combination treatment to monotherapies and control.
IV. Conclusion
The combination of this compound with other targeted therapies, such as KRAS G12C inhibitors and PI3K inhibitors, holds significant promise for overcoming drug resistance and improving therapeutic outcomes in various cancers. The provided data and protocols offer a foundation for researchers to further explore and validate these combination strategies in preclinical settings. Careful consideration of appropriate cell line and xenograft models, along with robust experimental design and data analysis, will be crucial for advancing these promising therapeutic approaches towards clinical application.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Tipifarnib Potentiates the Antitumor Effects of PI3Kα Inhibition in PIK3CA- and HRAS-Dysregulated HNSCC via Convergent Inhibition of mTOR Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B assay protocol: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimize Microplate Assay Protocols for Spheroid Cultures | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. kuraoncology.com [kuraoncology.com]
- 7. Farnesyl-transferase inhibitors show synergistic anticancer effects in combination with novel KRAS-G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FTI-2148 diTFA solubility and stock solution preparation
This technical support guide provides detailed information on the solubility and stock solution preparation of FTI-2148 diTFA for researchers, scientists, and drug development professionals.
This compound Solubility Profile
This compound is a dual farnesyl transferase (FT-1) and geranylgeranyl transferase-1 (GGT-1) inhibitor.[1][2][3] Proper dissolution is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO (Dimethyl Sulfoxide) | 40 | 58.77 | A stock solution of 40 mg/mL can be prepared by dissolving 2 mg of this compound in 50 µL of DMSO. |
| Ethanol | Soluble | Not specified | Qualitative data suggests solubility, but the exact concentration is not readily available. |
| Water | Sparingly soluble | Not specified | It is recommended to first dissolve the compound in an organic solvent like DMSO before further dilution in aqueous solutions. |
| PBS (Phosphate-Buffered Saline) | Sparingly soluble | Not specified | Similar to water, direct dissolution in PBS is challenging. A stock solution in DMSO should be used for further dilution. |
Note: The molecular weight of this compound is 680.6 g/mol .[4]
Experimental Protocols: Stock Solution Preparation
This section provides a detailed protocol for preparing a stock solution of this compound.
Objective: To prepare a 40 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Aliquoting this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation. Weigh out the desired amount of the compound under sterile conditions. For example, to prepare 50 µL of a 40 mg/mL stock solution, weigh 2 mg of this compound.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the this compound powder. In this example, add 50 µL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved.
-
Assisted Dissolution (if necessary): If the compound does not readily dissolve, gentle warming of the solution in a water bath at a temperature up to 45°C or brief sonication can aid in dissolution.[5] Visually inspect the solution to ensure no particulates are present.
-
Storage: Once completely dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.[5] A stock solution stored at -80°C is stable for up to one year.[5]
This compound Preparation Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Troubleshooting and FAQs
This section addresses common issues that may arise during the handling and preparation of this compound solutions.
Q1: My this compound is not dissolving completely in DMSO, even at the recommended concentration. What should I do?
A1: If you encounter solubility issues, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution in a water bath set to a temperature no higher than 45°C. Mix the solution intermittently until the compound dissolves.
-
Sonication: Use a bath sonicator to apply ultrasonic energy for a few minutes to aid in breaking up any clumps and enhance dissolution.[5]
-
Fresh Solvent: Ensure you are using high-quality, anhydrous DMSO. DMSO is hygroscopic and absorbed water can affect the solubility of compounds.[5]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A2: Direct dissolution of this compound in aqueous solutions is not recommended due to its limited solubility. To prepare a working solution in an aqueous buffer, it is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous buffer of choice.
Q3: How should I store the this compound powder and its stock solution?
A3:
-
Powder: The solid this compound should be stored at -20°C. Under these conditions, it is stable for up to three years.[5]
-
Stock Solution: Aliquots of the stock solution in an organic solvent should be stored at -80°C and are stable for at least one year.[5] It is important to avoid repeated freeze-thaw cycles.
Q4: What is the best way to prepare a working solution for my cell-based assay from the DMSO stock?
A4: To prepare a working solution for a cell-based assay, you should perform a serial dilution of your DMSO stock solution. First, dilute the DMSO stock to an intermediate concentration in your cell culture medium. Then, further dilute this intermediate solution to your final desired concentration in the cell culture medium. This two-step dilution process helps to minimize the final concentration of DMSO in your experiment, which can be toxic to cells at higher concentrations.
Q5: For my in vivo experiments, can I use the DMSO stock solution directly?
A5: For in vivo studies, it is common to use a co-solvent formulation. A suggested method involves first dissolving this compound in DMSO to create a stock solution. This stock solution is then further diluted with a vehicle suitable for animal administration, such as PEG300 (polyethylene glycol 300). Always ensure the final formulation is clear and free of precipitates before administration. The final concentration of DMSO should be kept to a minimum to avoid toxicity.
References
FTI-2148 diTFA stability in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of FTI-2148 diTFA in DMSO and culture media. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the reliable application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use anhydrous, high-purity DMSO to minimize degradation, as moisture can affect the stability of the compound. For aqueous-based assays, further dilution can be done in sterile water, PBS, or cell culture media, but these aqueous solutions should be prepared fresh for each experiment.
Q2: How should I store my this compound stock solution in DMSO?
A2: this compound in powder form should be stored at -20°C for up to three years.[1] Once dissolved in DMSO, the stock solution is best stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles which can accelerate degradation, it is recommended to aliquot the stock solution into single-use volumes.
Q3: Can I store this compound diluted in cell culture media?
A3: It is not recommended to store this compound in cell culture media for extended periods. Components in the media, such as serum proteins and other reactive molecules, can contribute to the degradation of the compound. Working solutions in culture media should be prepared fresh from a DMSO stock solution immediately before each experiment.
Q4: I am observing a decrease in the inhibitory activity of this compound over time in my cell-based assays. What could be the cause?
A4: A decrease in inhibitory activity often points to compound instability in the cell culture medium. This compound, like many small molecules, can degrade in the aqueous and complex environment of cell culture media, especially at 37°C.[2] It is advisable to minimize the pre-incubation time of the compound in the media before adding it to the cells.
Q5: Are there any visible signs of this compound degradation in my stock solution?
A5: While a color change or precipitation in your DMSO stock solution can indicate degradation or solubility issues, degradation can also occur without any visible signs. The most reliable way to assess the stability of your compound is through analytical methods such as HPLC or LC-MS.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in stock or working solutions. | 1. Prepare fresh stock solutions from powder. 2. Aliquot stock solutions to avoid freeze-thaw cycles. 3. Prepare working solutions in culture media immediately before use. 4. Verify the concentration and purity of the stock solution using analytical methods (e.g., HPLC). |
| Low or no inhibitory activity | 1. Compound has degraded. 2. Incorrect stock concentration. 3. Poor cell permeability. | 1. Follow the troubleshooting steps for inconsistent results. 2. Re-calculate the required amount for the desired stock concentration. 3. Ensure the final DMSO concentration in your cell culture is low (typically <0.5%) to avoid cell toxicity and aid permeability. |
| Precipitation in culture media | The solubility limit of this compound has been exceeded. | 1. Ensure the final concentration of the compound in the media is within its solubility range. 2. Check that the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic to the cells. 3. Briefly vortex or sonicate the diluted solution before adding it to the cells. |
Quantitative Data Summary
Table 1: Illustrative Stability of this compound in DMSO (10 mM Stock)
| Storage Temperature | Time (Months) | Purity (%) by HPLC (Illustrative) |
| -80°C | 0 | 99.5 |
| 3 | 99.2 | |
| 6 | 98.9 | |
| 12 | 98.1 | |
| -20°C | 0 | 99.5 |
| 3 | 97.8 | |
| 6 | 95.2 | |
| 12 | 90.5 | |
| 4°C | 0 | 99.5 |
| 1 | 92.1 | |
| 3 | 85.4 | |
| 6 | 76.8 |
Table 2: Illustrative Stability of this compound in Culture Media (e.g., DMEM with 10% FBS) at 37°C (10 µM)
| Time (Hours) | Remaining Compound (%) by LC-MS (Illustrative) |
| 0 | 100 |
| 2 | 95.3 |
| 6 | 88.1 |
| 12 | 79.5 |
| 24 | 65.2 |
| 48 | 48.9 |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into multiple single-use vials and store them at -80°C, -20°C, and 4°C.
-
Time Points: At designated time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot from each storage temperature.
-
Sample Analysis: Analyze the purity of the compound in each aliquot using a validated HPLC method.
-
Data Evaluation: Compare the peak area of the parent compound at each time point to the initial time point to determine the percentage of degradation.
Protocol for Assessing this compound Stability in Culture Media
-
Preparation of Working Solution: Prepare a working solution of this compound (e.g., 10 µM) in the desired cell culture medium (e.g., DMEM with 10% FBS).
-
Incubation: Incubate the working solution in a cell culture incubator at 37°C with 5% CO₂.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Sample Preparation: At each time point, quench the reaction (e.g., by adding ice-cold acetonitrile) to stop further degradation and precipitate proteins. Centrifuge to collect the supernatant.
-
Sample Analysis: Analyze the concentration of the remaining this compound in the supernatant using LC-MS.
-
Data Evaluation: Quantify the amount of this compound at each time point and express it as a percentage of the initial concentration.
Visualizations
Caption: FTI-2148 inhibits Ras signaling by blocking protein prenylation.
Caption: Experimental workflow for assessing compound stability in culture media.
References
Technical Support Center: Optimizing FTI-2148 diTFA Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FTI-2148 diTFA. Our goal is to help you optimize its concentration for maximal therapeutic effect while maintaining cell viability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: FTI-2148 is a potent, cell-permeable, peptidomimetic compound that acts as a dual inhibitor of farnesyltransferase (FTase) and, to a lesser extent, geranylgeranyltransferase type I (GGTase-I). The diTFA (di-trifluoroacetate) salt form enhances its solubility and stability. Its primary mechanism involves blocking the farnesylation of proteins, a critical post-translational modification required for their proper localization and function. Key targets of farnesylation include proteins in the Ras superfamily of small GTPases (e.g., KRAS, NRAS), which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[1][2][3] By inhibiting farnesylation, FTI-2148 disrupts these signaling cascades, making it a subject of interest in cancer research.
Q2: How do I prepare a stock solution of this compound?
A2: this compound is typically soluble in organic solvents such as DMSO. To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to a concentration of 10 mM or higher. Gently vortex or sonicate in a water bath to ensure complete dissolution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, further dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Be aware that high concentrations of DMSO can be toxic to cells, so ensure the final DMSO concentration in your culture medium is typically below 0.5%.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the duration of the experiment. Based on its potent inhibition of farnesyltransferase (IC50 in the low nanomolar range), a starting point for dose-response experiments could range from 0.1 µM to 50 µM. Some studies have used concentrations around 30 µM to observe effects on protein prenylation in cell lines like NIH3T3.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q4: How does this compound affect downstream signaling pathways?
A4: By inhibiting the farnesylation of Ras proteins, FTI-2148 prevents their localization to the plasma membrane, thereby inhibiting their activation. This leads to the downregulation of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways. These pathways are critical for cell proliferation, survival, and differentiation. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
Troubleshooting Guides
Issue 1: Low Cell Viability or High Cytotoxicity Observed
-
Possible Cause: The concentration of this compound is too high for your specific cell line.
-
Solution: Perform a dose-response curve to determine the IC50 value for your cell line. Start with a broad range of concentrations (e.g., 0.01 µM to 100 µM) and narrow it down. The goal is to find a concentration that inhibits the target pathway without causing excessive, non-specific cell death.
-
-
Possible Cause: The duration of exposure is too long.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation time that yields the desired effect without compromising overall cell health.
-
-
Possible Cause: High solvent (DMSO) concentration.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%. Prepare a vehicle control with the same DMSO concentration as your highest this compound concentration to assess solvent toxicity.
-
Issue 2: No Observable Effect on Target Pathway or Cell Phenotype
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Increase the concentration of this compound. Refer to literature for concentrations used in similar cell lines. Confirm the activity of your compound by testing it on a sensitive, well-characterized cell line.
-
-
Possible Cause: The cell line is resistant to farnesyltransferase inhibition.
-
Solution: Some cell lines may have alternative signaling pathways that compensate for the inhibition of farnesylation. Consider using cell lines known to be sensitive to FTase inhibitors. Alternatively, investigate the expression and mutation status of Ras and other relevant proteins in your cell line.
-
-
Possible Cause: The compound has degraded.
-
Solution: Ensure proper storage of the stock solution at -20°C or -80°C in small aliquots. Avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: Illustrative Dose-Response of this compound on Cell Viability in Various Human Cancer Cell Lines
The following table provides a representative example of the expected dose-dependent effect of this compound on the viability of common human cancer cell lines after 48 hours of treatment, as would be determined by an MTS assay. Note: This data is illustrative and the actual results may vary depending on the specific experimental conditions and cell line passage number.
| This compound Concentration (µM) | A549 (Lung Carcinoma) % Viability | HCT116 (Colon Carcinoma) % Viability | Panc-1 (Pancreatic Carcinoma) % Viability |
| 0 (Vehicle Control) | 100% | 100% | 100% |
| 0.1 | 95% | 92% | 98% |
| 1 | 85% | 80% | 88% |
| 5 | 60% | 55% | 65% |
| 10 | 45% | 38% | 50% |
| 25 | 20% | 15% | 25% |
| 50 | 10% | 8% | 12% |
Experimental Protocols
Detailed Methodology for Determining the IC50 of this compound using an MTS Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cancer cell line of interest (e.g., A549, HCT116, or Panc-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to prepare 2X working solutions of your desired final concentrations (e.g., 0.2, 2, 20, 100 µM).
-
Prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
After 24 hours of cell attachment, remove the medium from the wells and add 100 µL of the 2X working solutions or the vehicle control to the respective wells in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Following incubation, add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light. The incubation time will depend on the metabolic activity of the cell line and should be optimized.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Caption: FTI-2148 inhibits Farnesyl Transferase, disrupting RAS signaling pathways.
Caption: Workflow for determining the IC50 of this compound using an MTS assay.
References
potential off-target effects of FTI-2148 diTFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using FTI-2148 diTFA. The information is designed to help address specific issues that may be encountered during experiments and to provide a deeper understanding of the inhibitor's potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, cell-permeable, peptidomimetic inhibitor of farnesyltransferase (FTase) with a high affinity for its target.[1] It functions as a RAS C-terminal mimetic, competitively inhibiting the binding of farnesyl pyrophosphate (FPP) to FTase. This prevents the farnesylation of a variety of proteins, most notably members of the Ras superfamily of small GTPases, which are crucial for cell signaling pathways involved in proliferation, differentiation, and survival.[2]
Q2: What is the primary known off-target effect of this compound?
The primary and most well-characterized off-target effect of this compound is the inhibition of geranylgeranyltransferase I (GGTase-I).[3][4] While it is significantly more potent against FTase, at higher concentrations, it can inhibit GGTase-I. This is a critical consideration in experimental design and data interpretation.
Q3: How might the dual inhibition of FTase and GGTase-I affect my experiments?
The dual inhibitory activity can be both a feature and a complication. Inhibition of GGTase-I can be beneficial in overcoming resistance mechanisms where proteins, such as K-Ras, undergo alternative prenylation by GGTase-I when FTase is inhibited.[5][6] However, it also means that observed cellular effects may not be solely due to the inhibition of farnesylation. Geranylgeranylated proteins, such as those in the Rho family, play critical roles in cytoskeletal organization, cell adhesion, and migration.[7][8][9][10][11]
Q4: Are there other potential off-target effects I should be aware of?
-
Impact on Lamin Processing: Farnesylation is a key step in the post-translational modification of prelamin A. Inhibition of FTase can disrupt this process, leading to an accumulation of unprocessed prelamin A, which can affect nuclear morphology and function. This is a known class effect of FTIs.
-
Effects on Centromere Proteins: Proteins like CENP-E and CENP-F are farnesylated and involved in chromosome segregation during mitosis. Inhibition of their farnesylation can lead to mitotic defects.
Q5: Why do I still see Ras activity in my cancer cell line after treatment with FTI-2148?
This is a common observation, particularly in cells with K-Ras or N-Ras mutations. These Ras isoforms can be alternatively prenylated by GGTase-I when FTase is inhibited, thus bypassing the effects of an FTase-specific inhibitor.[5][6] While FTI-2148 has dual activity, the relative concentrations required to inhibit GGTase-I are much higher than for FTase. Therefore, at lower concentrations of FTI-2148, you may only achieve partial inhibition of K-Ras or N-Ras prenylation.
Troubleshooting Guides
Problem 1: Unexpectedly High Cell Viability or Resistance to FTI-2148
| Possible Cause | Troubleshooting Steps |
| Alternative Prenylation: The cell line, particularly if it harbors K-Ras or N-Ras mutations, may be utilizing GGTase-I to maintain Ras prenylation and signaling. | 1. Increase FTI-2148 Concentration: Perform a dose-response curve extending to higher concentrations to see if GGTase-I inhibition can be achieved. 2. Combination Therapy: Consider co-treatment with a specific GGTase-I inhibitor (GGTI) to achieve more complete inhibition of Ras prenylation. 3. Assess Prenylation Status: Use Western blotting to check the prenylation status of both farnesylated (e.g., HDJ-2) and geranylgeranylated (e.g., Rap1A) proteins. |
| Efflux Pumps: The cell line may express high levels of drug efflux pumps (e.g., P-glycoprotein), reducing the intracellular concentration of FTI-2148. | 1. Use Efflux Pump Inhibitors: Test for sensitization to FTI-2148 in the presence of known efflux pump inhibitors. 2. Select a Different Cell Line: If possible, use a cell line with lower expression of relevant efflux pumps. |
| Mutation in FTase: Although rare, mutations in the farnesyltransferase enzyme could confer resistance. | 1. Sequence FTase Subunits: If resistance is profound and unexplained, consider sequencing the genes for the alpha and beta subunits of FTase. |
Problem 2: Observed Phenotype Does Not Correlate with Ras Inhibition
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects on GGTase-I: The observed phenotype may be due to the inhibition of geranylgeranylated proteins like those in the Rho family, which affect the cytoskeleton. | 1. Analyze Cytoskeletal Changes: Use immunofluorescence to examine changes in actin stress fibers and cell morphology. 2. Assess Rho Family Protein Localization: Perform cellular fractionation followed by Western blotting to determine the membrane association of Rho proteins. 3. Use a Specific GGTI: Compare the phenotype with that induced by a GGTase-I-specific inhibitor to dissect the contributions of each enzyme's inhibition. |
| Effects on Lamin Processing: The phenotype could be related to altered nuclear architecture due to the accumulation of unprocessed prelamin A. | 1. Examine Nuclear Morphology: Use DAPI or Hoechst staining to look for nuclear blebbing or other abnormalities. 2. Western Blot for Lamin A: Check for the accumulation of the higher molecular weight prelamin A band. |
Quantitative Data Summary
| Parameter | This compound | Reference |
| Target(s) | Farnesyltransferase (FTase), Geranylgeranyltransferase I (GGTase-I) | [3][4] |
| IC50 (FTase) | 1.4 nM | [1][3] |
| IC50 (GGTase-I) | 1.7 µM (1700 nM) | [1][3] |
| Selectivity | >1200-fold for FTase over GGTase-I | Calculated from IC50 values |
| Cellular Activity | Inhibits farnesylation of HDJ-2 at 30 µM in NIH3T3 cells | [1][4] |
Key Experimental Protocols
Protocol 1: Assessing Protein Prenylation by Western Blot
This protocol allows for the detection of shifts in the electrophoretic mobility of prenylated proteins upon inhibitor treatment. Unprenylated proteins typically migrate faster on SDS-PAGE gels.
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. The gel percentage will depend on the molecular weight of the target protein. For Ras proteins (around 21 kDa), a 12-15% gel is suitable.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest overnight at 4°C.
-
Farnesylation Marker: Anti-HDJ-2
-
Geranylgeranylation Marker: Anti-Rap1A
-
Proteins of Interest: Anti-K-Ras, Anti-N-Ras, Anti-Lamin A
-
Loading Control: Anti-GAPDH or Anti-β-actin
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Look for a downward shift in mobility for the unprenylated forms of the target proteins.
Protocol 2: Cell Viability Assessment using MTS Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include wells with vehicle control and wells with medium only (no cells) for background measurement.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[12][13]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Visualizations
Caption: FTI-2148 inhibits FTase, preventing Ras farnesylation and downstream signaling.
Caption: Troubleshooting workflow for unexpected resistance to FTI-2148.
Caption: Experimental workflow for assessing FTI-2148 efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-rad.com [bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. FTI-2148 | TargetMol [targetmol.com]
- 5. nyuscholars.nyu.edu [nyuscholars.nyu.edu]
- 6. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Emerging Role of Rho Guanine Nucleotide Exchange Factors in Cardiovascular Disorders: Insights Into Atherosclerosis: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rho’ing in and out of cells: Viral interactions with Rho GTPase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rho GTPases have diverse effects on the organization of the actin filament system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Rho protein exchange factor Vav3 regulates vascular smooth muscle cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
troubleshooting FTI-2148 diTFA inconsistent results in vitro
Welcome to the technical support center for FTI-2148 diTFA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during in-vitro experiments with this compound, with a particular focus on addressing inconsistent results.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving experimental inconsistencies when working with this compound.
Issue: Inconsistent results in cell viability, proliferation, or cytotoxicity assays (e.g., MTT, XTT, CellTiter-Glo®).
This is the most frequently reported issue and can manifest as poor reproducibility between experiments or results that contradict expectations based on FTI-2148's known mechanism of action.
-
Potential Cause 1: Interference from the di-trifluoroacetate (diTFA) counter-ion.
-
Explanation: FTI-2148 is supplied as a diTFA salt. Trifluoroacetic acid (TFA) is a strong acid used during the synthesis and purification of the compound. Residual TFA in the final product can significantly impact in-vitro assays.[1][2] It has been shown to affect cell proliferation and viability in a concentration-dependent manner, sometimes causing inhibition at concentrations as low as 10 nM, and in other cases, stimulating cell growth at higher concentrations.[2][3] Furthermore, the acidic nature of TFA can alter the pH of your cell culture medium or assay buffer, affecting enzyme activity and overall cell health.[2]
-
Troubleshooting Steps:
-
Vehicle Control: Run a vehicle control with the same concentration of TFA as present in your this compound solution. This will help to distinguish the effect of the compound from the effect of the counter-ion.
-
pH Measurement: Measure the pH of your final assay solution after adding this compound. A significant drop in pH could indicate an issue with TFA.
-
Counter-ion Exchange: The most effective solution is to exchange the TFA counter-ion for a more biologically compatible one, such as hydrochloride (HCl) or acetate.[4][5] Refer to the detailed protocol for --INVALID-LINK--.
-
-
-
Potential Cause 2: Inappropriate Assay for Measuring Viability.
-
Explanation: Different cell viability assays measure different cellular parameters. For example, MTT and XTT assays measure metabolic activity, while trypan blue exclusion assays measure membrane integrity. In some cases, a compound might affect metabolic activity without directly causing cell death, leading to discrepancies between assays.[6][7][8]
-
Troubleshooting Steps:
-
Use an Orthogonal Method: Confirm your results using a different viability assay that measures a distinct cellular process. For instance, if you observe a decrease in viability with an MTT assay, try confirming it with a trypan blue exclusion count or a propidium iodide-based flow cytometry assay.
-
Clonogenic Assay: For a long-term assessment of cell viability and proliferative capacity, a clonogenic assay is considered a gold standard and is less susceptible to artifacts from metabolic changes.[7]
-
-
-
Potential Cause 3: Compound Solubility and Stability.
-
Explanation: FTI-2148 may have limited solubility in aqueous solutions. If the compound precipitates in your culture medium, the effective concentration will be lower than intended, leading to inconsistent results. The stability of the compound in your specific experimental conditions should also be considered.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your culture wells for any signs of compound precipitation.
-
Solvent and Concentration: Ensure you are using the recommended solvent for preparing your stock solution (e.g., DMSO) and that the final concentration of the solvent in your assay is not toxic to the cells (typically <0.5%).[9]
-
Fresh Preparations: Prepare fresh dilutions of FTI-2148 for each experiment from a frozen stock solution to minimize degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is FTI-2148 and how does it work?
FTI-2148 is a potent and selective dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[10][11] It acts as a RAS C-terminal mimetic.[10][11] Farnesylation and geranylgeranylation are crucial post-translational lipid modifications that anchor proteins, such as those in the Ras superfamily of small GTPases, to the cell membrane. By inhibiting these modifications, FTI-2148 prevents the proper localization and function of these proteins, thereby disrupting their downstream signaling pathways involved in cell proliferation, survival, and differentiation.[10]
Q2: Why is FTI-2148 supplied as a diTFA salt?
Trifluoroacetic acid (TFA) is commonly used in the final steps of peptide and small molecule synthesis, particularly during cleavage from the solid-phase resin and for purification by high-performance liquid chromatography (HPLC).[2][3] This results in the final product being isolated as a TFA salt.
Q3: At what concentrations can TFA affect my in-vitro experiments?
The effects of TFA can be observed across a wide range of concentrations. Some studies have reported inhibition of cell proliferation at concentrations as low as 10 nM, while others have seen stimulation of cell growth at micromolar to millimolar concentrations.[2][3] The exact concentration at which TFA becomes problematic can be cell-type dependent.
Q4: How can I perform a counter-ion exchange to remove TFA?
A common and effective method is to exchange the TFA salt for a hydrochloride (HCl) salt by lyophilization. A detailed protocol is provided in the --INVALID-LINK-- section. Other methods include using ion-exchange resins or specialized HPLC techniques.[4][5][12]
Q5: What are the downstream signaling pathways affected by FTI-2148?
By inhibiting the farnesylation of Ras proteins, FTI-2148 primarily affects the Ras-MAPK and PI3K-Akt signaling pathways, which are critical for cell proliferation, survival, and growth.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of FTI-2148 and the concentrations at which TFA has been observed to affect in-vitro assays.
| Compound/Ion | Target/Assay | Reported IC50/Effective Concentration | Reference(s) |
| FTI-2148 | Farnesyltransferase (FT-1) | 1.4 nM | [10][11] |
| Geranylgeranyltransferase-1 (GGT-1) | 1.7 µM | [10][11] | |
| P. falciparum Protein Farnesyltransferase | 15 nM | [9] | |
| Mammalian Protein Farnesyltransferase | 0.82 nM | [9] | |
| Trifluoroacetate (TFA) | Inhibition of osteoblast proliferation | As low as 10 nM | [2][3] |
| Stimulation of murine glioma cell growth | 0.5 - 7.0 mM | [3] |
Experimental Protocols
Farnesyltransferase (FTase) Activity Assay (Fluorometric)
This protocol is adapted from commercially available farnesyltransferase activity assay kits and provides a method to assess the inhibitory activity of FTI-2148 in a cell-free system.[13][14][15]
Materials:
-
Recombinant human Farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT)
-
This compound (or its HCl salt form)
-
DMSO (for compound dilution)
-
Black 96-well or 384-well plates suitable for fluorescence measurements
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of FTI-2148 in DMSO.
-
Prepare serial dilutions of FTI-2148 in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5%.
-
Prepare a working solution of FTase enzyme in assay buffer.
-
Prepare a working solution of FPP and the dansylated peptide substrate in assay buffer.
-
-
Assay Reaction:
-
To each well of the microplate, add your FTI-2148 dilution or vehicle control.
-
Add the FTase enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FPP and dansylated peptide substrate mixture to each well.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Plot the reaction rate as a function of the FTI-2148 concentration and determine the IC50 value.
-
Counter-ion Exchange Protocol (TFA to HCl)
This protocol describes a common method to exchange the trifluoroacetate counter-ion for hydrochloride.[1][4]
Materials:
-
This compound
-
Milli-Q or other high-purity water
-
Hydrochloric acid (HCl), e.g., 10 mM solution
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the this compound powder in a 10 mM HCl solution at a concentration of approximately 1 mg/mL.[1]
-
First Lyophilization: Freeze the solution (e.g., in a dry ice/acetone bath or a -80°C freezer) and lyophilize overnight until all the solvent is removed.
-
Second Dissolution and Lyophilization: Re-dissolve the lyophilized powder in the same volume of 10 mM HCl solution and repeat the freezing and lyophilization step.
-
Third Dissolution and Lyophilization: For a more complete exchange, repeat the dissolution and lyophilization process a third time.
-
Final Product: The resulting white to off-white powder is FTI-2148 with the hydrochloride counter-ion. Store appropriately according to the manufacturer's recommendations.
Visualizations
Signaling Pathway
Caption: FTI-2148 inhibits Farnesyltransferase (FTase), preventing Ras localization and downstream signaling.
Experimental Workflow
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. lifetein.com [lifetein.com]
- 5. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol interferes with the MTT assay in human epithelial-like (A549) and endothelial (HLMVE and HCAE) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. FTI-2148 | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tebubio.com [tebubio.com]
- 12. researchgate.net [researchgate.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
FTI-2148 diTFA toxicity and side effects in animal models
This technical support center provides essential information regarding the toxicity and side effects of FTI-2148 diTFA in animal models for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format, supplemented with data tables, experimental protocols, and visualizations to address common issues encountered during preclinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a research compound that acts as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1][2] These enzymes are critical for the post-translational modification of various proteins, including the Ras family of small GTPases. By inhibiting these enzymes, this compound disrupts the proper localization and function of key signaling proteins involved in cell growth and proliferation.
Q2: What is the known anti-tumor efficacy of this compound in animal models?
In preclinical studies, FTI-2148 has demonstrated anti-tumor activity in mouse models. Administration via subcutaneous or intraperitoneal routes at doses ranging from 25 to 100 mg/kg/day has been shown to lead to tumor regression and inhibition of farnesyltransferase activity.[1][3]
Q3: Is there specific toxicity data available for this compound in animal models?
Q4: What are the general toxicity concerns associated with dual farnesyltransferase and geranylgeranyltransferase inhibitors?
Research on dual FTase and GGTase-I inhibitors has raised significant toxicity concerns. Some studies have reported that dual inhibition can be highly toxic.[4] For certain classes of dual inhibitors, doses required to effectively inhibit the prenylation of oncogenic proteins like Ki-Ras in vivo have been found to be rapidly lethal in animal models.[5] Continuous infusion of a GGTase-I inhibitor, either alone or in combination with an FTase inhibitor, has also been reported to be lethal in mice.[4] These findings suggest that researchers should proceed with caution and conduct thorough dose-ranging and toxicity studies.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during their in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Mortality or Severe Morbidity | The dose of this compound may be too high, leading to acute toxicity. As a dual inhibitor, the combined enzymatic blockade can be severe. | Immediately halt the study and perform a comprehensive necropsy to identify potential target organs of toxicity. Conduct a dose-range finding study starting with a significantly lower dose. Monitor animals closely for clinical signs of toxicity. |
| Inconsistent Anti-Tumor Efficacy | Issues with drug formulation, stability, or administration route. Animal model variability. | Ensure proper and consistent formulation of this compound. Verify the stability of the compound under the experimental conditions. Standardize the administration technique and ensure accurate dosing. Use a sufficient number of animals to account for biological variability. |
| Difficulty in Establishing a Therapeutic Window | The effective dose may be very close to the toxic dose, which is a known concern for some dual FTase/GGTase-I inhibitors. | Employ a very careful dose-escalation study design with small increments. Monitor for early signs of toxicity at each dose level. Consider alternative dosing schedules (e.g., intermittent dosing) to mitigate toxicity while maintaining efficacy. |
| Off-Target Effects Observed | Inhibition of farnesylation and geranylgeranylation of proteins other than the intended targets. | Characterize the molecular phenotype of the observed toxicity by analyzing post-translational modifications of a panel of known farnesylated and geranylgeranylated proteins in relevant tissues. |
Quantitative Data Summary
Due to the lack of specific public data for this compound, this section provides a general overview of doses used in efficacy studies. Researchers should determine the toxicity profile for their specific animal model and experimental conditions.
Table 1: FTI-2148 Dosing in Efficacy Studies (Mouse Models)
| Dose | Route of Administration | Frequency | Outcome |
| 25 mg/kg/day | Subcutaneous or Intraperitoneal | Daily | Tumor growth inhibition[1][3] |
| 50 mg/kg/day | Intraperitoneal | Daily | Tumor growth inhibition[1][3] |
| 100 mg/kg/day | Subcutaneous | Daily | Tumor regression, FTase inhibition[1][3] |
Experimental Protocols
As specific toxicity study protocols for this compound are not publicly available, a general methodology for a dose-range finding study is provided below.
Protocol: Dose-Range Finding Toxicity Study in Mice
-
Animal Model: Select a relevant mouse strain (e.g., BALB/c or C57BL/6), 6-8 weeks old, of a single sex to minimize variability.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the study.
-
Grouping: Divide animals into groups of at least 3-5 per dose level. Include a vehicle control group.
-
Dose Selection: Based on efficacy studies, start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25, 50, 100, 150 mg/kg).
-
Formulation: Prepare this compound in a suitable vehicle. The exact formulation should be optimized for solubility and stability.
-
Administration: Administer the compound via the intended experimental route (e.g., intraperitoneal or subcutaneous injection) daily for a predetermined period (e.g., 7-14 days).
-
Monitoring:
-
Clinical Observations: Monitor animals at least twice daily for any signs of toxicity, including changes in behavior, posture, activity, and physical appearance.
-
Body Weight: Record body weight daily.
-
Food and Water Intake: Monitor daily.
-
-
Endpoint: The study can be terminated at a prespecified time point or when clear signs of dose-limiting toxicity are observed.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect major organs (liver, kidney, spleen, heart, lungs, etc.) for histopathological analysis to identify any treatment-related changes.
-
Blood Analysis: Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function.
Visualizations
Signaling Pathway of Dual Inhibition
Caption: Mechanism of this compound dual inhibition of protein prenylation.
Experimental Workflow for Toxicity Assessment
Caption: A general workflow for assessing the in vivo toxicity of a compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. FTI-2148 | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Dual protein farnesyltransferase-geranylgeranyltransferase-I inhibitors as potential cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming resistance to FTI-2148 diTFA in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FTI-2148 diTFA.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent, RAS C-terminal mimetic dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1][2][3] It exhibits strong inhibitory activity against FTase with an IC50 of 1.4 nM and against GGTase-1 with an IC50 of 1.7 μM.[1][2][3] By inhibiting these enzymes, FTI-2148 prevents the post-translational modification (prenylation) of key signaling proteins, including members of the Ras superfamily. This disruption of protein localization and function can lead to the inhibition of tumor growth and induction of apoptosis.[4]
2. In which cancer models has FTI-2148 shown preclinical efficacy?
FTI-2148 has demonstrated significant anti-tumor activity in various preclinical cancer models. In a ras-transgenic mouse model of breast cancer, subcutaneous administration of FTI-2148 resulted in substantial tumor regression.[1][3][4] It has also been shown to inhibit tumor growth in a human lung adenocarcinoma A-549 xenograft model.[1][3]
3. What are the potential mechanisms of resistance to FTI-2148?
While specific resistance mechanisms to FTI-2148 are not extensively documented in the provided search results, general mechanisms of resistance to targeted therapies, including farnesyltransferase inhibitors, can be hypothesized[5][6][7]:
-
Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by upregulating alternative signaling pathways to compensate for the inhibition of farnesylation and geranylgeranylation.[5][7]
-
Drug Efflux: Increased expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can reduce the intracellular concentration of FTI-2148.
-
Target Alterations: Mutations in the genes encoding FTase or GGTase-I could potentially alter the drug binding site and reduce the efficacy of FTI-2148.
-
Phenotypic Switching: Cancer cells might undergo epithelial-to-mesenchymal transition (EMT) or other phenotypic changes that render them less dependent on the pathways targeted by FTI-2148.
4. Are there any known combination therapies to overcome potential resistance to FTI-2148?
The search results suggest that combination therapy is a promising strategy for farnesyltransferase inhibitors in general to enhance efficacy and potentially overcome resistance.[8] Combining FTIs with cytotoxic agents like cisplatin, paclitaxel (Taxol), and gemcitabine has shown synergistic effects in some cancer models.[1] Additionally, combining FTIs with inhibitors of other signaling pathways, such as p21-activated kinase (PAK) inhibitors, has demonstrated enhanced anti-proliferative activity in melanoma, lung, and colon cancer cell lines.[8] However, specific combination therapy data for FTI-2148 is limited in the provided search results.
Troubleshooting Guide
This guide addresses common issues researchers may encounter during experiments with FTI-2148 and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or no inhibition of cell proliferation at expected concentrations. | 1. Cell line insensitivity: The cell line may not be dependent on farnesylated or geranylgeranylated proteins for survival. 2. Acquired resistance: Prolonged exposure may have led to the development of resistance. 3. Drug degradation: Improper storage or handling of this compound. | 1. Cell Line Characterization: Confirm the expression and activation of key farnesylated proteins (e.g., Ras isoforms) in your cell line. 2. Dose-Response Analysis: Perform a new dose-response curve to determine the IC50 in your cell line. 3. Combination Therapy: Consider combining FTI-2148 with other agents that target parallel or downstream pathways. 4. Drug Integrity Check: Ensure this compound is stored at the recommended temperature and protected from light. Prepare fresh stock solutions. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition. 2. Inconsistent drug preparation: Errors in weighing, dissolving, or diluting FTI-2148. | 1. Standardize Protocols: Maintain consistent cell culture practices. Use cells within a defined passage number range. 2. Precise Drug Handling: Calibrate balances regularly. Ensure complete dissolution of the compound. Prepare fresh dilutions for each experiment. |
| Observing cellular toxicity at low concentrations in control cells. | 1. Off-target effects: FTI-2148 may have off-target effects at higher concentrations. 2. Solvent toxicity: The solvent used to dissolve FTI-2148 (e.g., DMSO) may be toxic to the cells. | 1. Titrate Concentration: Carefully titrate the concentration of FTI-2148 to find the optimal therapeutic window. 2. Solvent Control: Include a vehicle control (solvent only) in all experiments to assess its contribution to toxicity. Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold for your cell line. |
Experimental Protocols & Data
Due to the limited specific data on overcoming FTI-2148 resistance in the search results, the following sections provide illustrative examples of experimental workflows and data presentation.
Illustrative Experimental Workflow: Investigating Combination Therapy to Overcome FTI-2148 Resistance
This workflow outlines a hypothetical experiment to test the efficacy of FTI-2148 in combination with a MEK inhibitor in a cancer cell line that has developed resistance to FTI-2148.
Caption: A hypothetical workflow for evaluating a combination therapy to overcome FTI-2148 resistance.
Illustrative Data Summary: Combination of FTI-2148 and a MEK Inhibitor
The following table presents hypothetical data from the experiment described above.
| Treatment Group | Concentration | Cell Viability (%) | p-ERK Expression (Fold Change) | Cleaved PARP (Fold Change) | Combination Index (CI) |
| Control | - | 100 ± 5.2 | 1.0 | 1.0 | - |
| FTI-2148 | 1 µM | 85 ± 4.1 | 0.9 | 1.2 | - |
| MEK Inhibitor | 0.5 µM | 78 ± 6.5 | 0.3 | 2.5 | - |
| Combination | 1 µM + 0.5 µM | 42 ± 3.8 | 0.1 | 5.8 | 0.6 |
A Combination Index (CI) < 1 indicates a synergistic effect.
Signaling Pathways
Ras Signaling and the Impact of FTI-2148
This diagram illustrates the Ras signaling pathway and how FTI-2148 intervenes.
Caption: FTI-2148 inhibits FTase and GGTase-I, preventing Ras localization and downstream signaling.
Hypothetical Resistance Mechanism: Bypass Signaling
This diagram illustrates a potential mechanism of resistance where a bypass pathway is activated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. FTI-2148 | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance is futile: overcoming resistance to targeted therapies in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined p21-activated kinase and farnesyltransferase inhibitor treatment exhibits enhanced anti-proliferative activity on melanoma, colon and lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
FTI-2148 diTFA degradation and proper storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of FTI-2148 diTFA in your research. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
FTI-2148 is a potent, cell-permeable, peptidomimetic inhibitor of farnesyltransferase (FTase) and, to a lesser extent, geranylgeranyltransferase I (GGTase I).[1][2] The diTFA (di-trifluoroacetic acid) salt form enhances its solubility. Its primary mechanism of action is the inhibition of the post-translational farnesylation of proteins, a critical step for their localization to the cell membrane and subsequent activation.[3][4][5][6] A key target of farnesylation is the Ras family of small GTPases, which are frequently mutated in cancer and play a central role in signal transduction pathways regulating cell growth, proliferation, and survival.[3][4][6] By preventing Ras farnesylation, FTI-2148 blocks its membrane association and downstream signaling.[3]
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | Up to 3 years[7] |
| In Solvent | -80°C | Up to 1 year[7] |
3. How should I prepare stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in a suitable solvent.
-
Recommended Solvents: DMSO is a commonly used solvent for preparing stock solutions of this compound. For aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could cause toxicity or off-target effects.
-
Solubilization: To aid dissolution, you can gently warm the solution to 37°C or use sonication.[7]
-
Storage of Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C.
4. Is this compound stable in aqueous solutions?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect observed. | Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare a fresh stock solution from powder. Ensure proper storage at -80°C in single-use aliquots. |
| Inaccurate concentration: Pipetting errors or incorrect calculations. | Verify calculations and use calibrated pipettes. Perform a dose-response experiment to confirm the IC50 in your system. | |
| Cell line resistance: Some cell lines may have alternative prenylation pathways (geranylgeranylation) for key proteins like K-Ras and N-Ras, conferring resistance to farnesyltransferase inhibitors.[8] | Consider using a combination of farnesyltransferase and geranylgeranyltransferase inhibitors. Screen different cell lines to find a sensitive model. | |
| Precipitation of the compound in cell culture media. | Low solubility in aqueous media: The concentration used may exceed the solubility limit in your specific cell culture medium. | Decrease the final concentration of this compound. Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cells. Prepare the final dilution immediately before adding to the cells. |
| Observed cellular toxicity not related to the expected mechanism. | High solvent concentration: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Perform a solvent toxicity control experiment to determine the maximum tolerated solvent concentration for your cell line. Keep the final solvent concentration consistent across all treatments, including the vehicle control. |
| Off-target effects: At high concentrations, the inhibitor may have off-target effects. | Use the lowest effective concentration of this compound as determined by a dose-response curve. |
Experimental Protocols
Note: These are general protocols and should be optimized for your specific experimental conditions.
Protocol 1: In Vitro Farnesyltransferase (FTase) Inhibition Assay
This protocol provides a framework for assessing the direct inhibitory activity of this compound on farnesyltransferase.
Methodology:
-
Prepare Reagents:
-
FTase enzyme (recombinant).
-
Farnesyl pyrophosphate (FPP) substrate.
-
A fluorescently or radioactively labeled FTase substrate (e.g., a peptide containing a CAAX box).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT).
-
This compound stock solution (in DMSO).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO).
-
In a microplate, add the FTase enzyme to each well.
-
Add the diluted this compound or vehicle control to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the FPP and the labeled substrate.
-
Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the signal (fluorescence or radioactivity) corresponding to the farnesylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Protein Prenylation in Cultured Cells
This protocol allows for the visualization of the inhibition of protein farnesylation in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for a suitable duration (e.g., 24-48 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody that recognizes an unprocessed (non-farnesylated) form of a target protein (e.g., HDJ-2, Lamin B, or Ras). The unprocessed form will accumulate upon FTase inhibition and often migrates slower on the gel.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the signal to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Signaling Pathway of this compound Inhibition
References
- 1. tebubio.com [tebubio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesyltransferase inhibitors and anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 7. FTI-2148 | TargetMol [targetmol.com]
- 8. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with FTI-2148 diTFA Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and interpreting unexpected experimental outcomes following treatment with FTI-2148 diTFA.
Frequently Asked Questions (FAQs) about Unexpected Phenotypes
This section addresses common questions regarding phenotypes that may not be immediately attributable to the primary mechanism of this compound.
Q1: We are observing a decrease in our target protein's signaling, but our cells are not undergoing apoptosis. Instead, they appear enlarged and flattened. What could be happening?
A1: You may be observing cellular senescence. Farnesyltransferase inhibitors (FTIs) have been shown to induce a senescent phenotype in some cancer cell lines, characterized by altered cell morphology, increased senescence-associated β-galactosidase activity, and long-term cell cycle arrest. This response can be dependent on the p53 status of the cells.
Q2: Our cell viability assays are showing inconsistent results. Sometimes we see a sharp drop in viability, and other times it's a more gradual decrease. How can we interpret this?
A2: Inconsistent cell viability results can stem from several factors. Firstly, this compound's dual inhibition of both farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1) can lead to complex biological responses that vary with cell type and experimental conditions. Secondly, the observed cell death could be a mix of apoptosis and autophagy, which may have different kinetics. It is advisable to use multiple, mechanistically distinct viability assays and to probe for markers of both apoptosis and autophagy to get a clearer picture.
Q3: We've noticed an increase in vacuole formation in our FTI-2148 treated cells. Is this a known effect?
A3: Yes, the formation of vacuoles can be an indication of autophagy induction. FTIs can modulate the PI3K/Akt/mTOR pathway, a key regulator of autophagy. The appearance of autophagic vacuoles is a morphological hallmark of this process.
Q4: We are seeing changes in nuclear morphology, such as blebbing or an irregular shape, after FTI-2148 treatment. Is this related to the drug's mechanism?
A4: Changes in nuclear morphology can be an unexpected consequence of FTI treatment. Farnesylation is critical for the proper localization and function of nuclear lamins. Inhibition of this process can lead to defects in the nuclear envelope and altered nuclear shape. These effects have been particularly noted in the context of progeria research, where FTIs can reverse some nuclear abnormalities.
Q5: Could this compound be causing endoplasmic reticulum (ER) stress in our cells?
A5: While not a primary reported effect, it is plausible. Protein prenylation is a post-translational modification that occurs in the cytoplasm, but the subsequent processing of many farnesylated proteins, such as Ras, involves trafficking to and modification at the endoplasmic reticulum.[1] Disruption of this tightly regulated process could potentially lead to an accumulation of unprocessed or mislocalized proteins, thereby inducing the unfolded protein response (UPR) and ER stress.
Q6: We suspect our unexpected phenotype might be due to off-target effects. How can we begin to investigate this?
A6: A systematic approach is recommended. First, confirm the on-target effect by assessing the prenylation status of known FTase substrates. Next, perform a dose-response curve to see if the unexpected phenotype correlates with the concentration range expected for FTase inhibition. If the phenotype only occurs at very high concentrations, it is more likely to be an off-target effect. Transcriptomic or proteomic profiling can provide a broader view of the cellular changes and may reveal perturbations in unexpected pathways.
Troubleshooting Guides
This section provides practical advice for common experimental challenges encountered when working with this compound.
Troubleshooting Western Blots for Prenylation Status
| Problem | Possible Cause | Suggested Solution |
| No shift in protein mobility after FTI-2148 treatment. | Incomplete inhibition of farnesyltransferase. | Increase the concentration of this compound or the incubation time. Ensure the compound is fully dissolved and active. |
| The protein of interest is not farnesylated or is alternatively prenylated. | Confirm from the literature if your protein is a known FTase substrate. Consider that some proteins, like K-Ras and N-Ras, can be geranylgeranylated when FTase is inhibited. | |
| Poor gel resolution. | Use a higher percentage acrylamide gel or a gradient gel to better resolve small mobility shifts. | |
| Weak or no signal for the protein of interest. | Low protein abundance. | Increase the amount of protein loaded onto the gel. Consider enriching your protein of interest via immunoprecipitation. |
| Inefficient antibody binding. | Optimize your primary and secondary antibody concentrations and incubation times. Ensure you are using a recommended blocking buffer. | |
| High background on the Western blot. | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa). |
| Antibody concentration is too high. | Reduce the concentration of your primary and/or secondary antibodies. |
Troubleshooting Cell Viability Assays
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Discrepancy between different viability assays (e.g., MTT vs. Annexin V). | Assays measure different aspects of cell health. | MTT and similar assays measure metabolic activity, which may not always correlate directly with apoptosis. Use multiple assays that measure different parameters (e.g., membrane integrity, caspase activity, metabolic activity) to get a comprehensive view. |
| Interference of the compound with the assay chemistry. | Run a control with this compound in cell-free media to check for direct chemical interference with the assay reagents. | |
| Unexpected increase in viability at certain concentrations. | Hormetic effect or induction of pro-survival pathways. | This can be a real biological effect. Consider investigating the activation of pro-survival signaling pathways at these concentrations. |
Troubleshooting Autophagy Detection
| Problem | Possible Cause | Suggested Solution |
| No increase in LC3-II levels after treatment. | Insufficient drug concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for autophagy induction. |
| Block in autophagic flux. | An accumulation of autophagosomes can be due to either increased formation or decreased degradation. Use an autophagic flux inhibitor (e.g., bafilomycin A1 or chloroquine) to distinguish between these possibilities. A greater accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux. | |
| Difficulty interpreting LC3 immunofluorescence. | Diffuse background staining. | Optimize antibody concentration and fixation/permeabilization conditions. Use a positive control (e.g., starvation or rapamycin treatment) to confirm the punctate staining pattern of autophagosomes. |
| Overexpression of GFP-LC3 leading to aggregates. | If using a GFP-LC3 reporter, be mindful that overexpression can lead to the formation of aggregates that are not autophagosomes. Use stable, low-expression cell lines whenever possible. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of FTI-2148
| Target | IC₅₀ |
| Farnesyltransferase (FTase) | 1.4 nM |
| Geranylgeranyltransferase-1 (GGTase-1) | 1.7 µM |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 2: In Vivo Efficacy of FTI-2148
| Animal Model | Treatment Regimen | Tumor Growth Inhibition |
| Human lung adenocarcinoma A-549 xenograft | 25 or 50 mg/kg/day (i.p.) | 91% |
| Human xenograft nude mouse model | 25 mg/kg/day (s.c.) for 14 days | 77% |
| Ras transgenic mouse model (breast cancer) | 100 mg/kg/day (s.c.) for 14 days | Regression |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of Protein Prenylation by Western Blot
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on a 12-15% SDS-polyacrylamide gel. The unprenylated form of the protein will migrate faster than the prenylated form, resulting in a characteristic band shift.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., HDJ2, a farnesylated protein) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assessment using a Tetrazolium-based Assay (e.g., MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
-
Compound Treatment:
-
The next day, treat the cells with a serial dilution of this compound. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells and plot the results to determine the IC₅₀ for cell viability.
-
Protocol 3: Detection of Autophagy by LC3B Immunoblotting
-
Cell Treatment and Lysis:
-
Treat cells with this compound. To assess autophagic flux, include a condition where cells are co-treated with an inhibitor of lysosomal degradation (e.g., 100 nM bafilomycin A1 for the last 4 hours of the experiment).
-
Lyse the cells as described in Protocol 1.
-
-
Western Blotting:
-
Perform SDS-PAGE and Western blotting as described in Protocol 1, using a primary antibody specific for LC3B.
-
-
Analysis:
-
Two bands for LC3 will be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). An increase in the LC3-II/LC3-I ratio or the amount of LC3-II is indicative of an increase in autophagosome formation. A significant further increase in LC3-II levels in the presence of bafilomycin A1 confirms an active autophagic flux.
-
Visualizations
The following diagrams illustrate key concepts related to this compound treatment.
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for investigating unexpected phenotypes.
Caption: A logical approach to troubleshooting experimental issues.
References
Validation & Comparative
A Comparative Guide to the Efficacy of FTI-2148 diTFA and GGTI-298 in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two prominent protein prenylation inhibitors: FTI-2148 diTFA, a dual farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I) inhibitor, and GGTI-298, a selective GGTase-I inhibitor. The information presented herein is compiled from publicly available experimental data to assist researchers in evaluating these compounds for further investigation in cancer therapy.
Introduction: Targeting Protein Prenylation in Cancer
Protein prenylation, the post-translational addition of isoprenoid lipids, is crucial for the function of many proteins involved in cellular signaling, proliferation, and survival. Key among these are small GTPases of the Ras and Rho families, which are frequently dysregulated in cancer. Farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I) are the primary enzymes responsible for these modifications. Consequently, inhibitors of these enzymes have been developed as potential anti-cancer agents.
This compound is a potent, non-thiol-containing, peptidomimetic that acts as a dual inhibitor of both FTase and GGTase-I.[1][2] This dual-targeting mechanism aims to overcome the resistance observed with FTase-only inhibitors, where alternative prenylation by GGTase-I can maintain the function of key oncogenic proteins like K-Ras.
GGTI-298 is a CAAZ peptidomimetic and a selective inhibitor of GGTase-I.[3] By specifically targeting the geranylgeranylation pathway, GGTI-298 aims to disrupt the function of proteins such as Rho, Rac, and Rap1A, which are critically involved in cell cycle progression, cytoskeletal organization, and cell migration.[4][5]
Comparative Efficacy: A Data-Driven Overview
While direct head-to-head comparative studies are limited, the available preclinical data for this compound and GGTI-298 demonstrate their potential as anti-cancer agents. The following tables summarize the key efficacy data for each compound.
Table 1: In Vitro Enzymatic and Cellular Potency
| Compound | Target Enzyme(s) | Enzymatic IC50 | Cellular IC50 (Processing) | Reference(s) |
| FTI-2148 | FTase | 1.4 nM | H-Ras: 10 nM (as prodrug FTI-2153) | [6] |
| GGTase-I | 1.7 µM | Rap1A: >30 µM (as prodrug FTI-2153) | [6] | |
| GGTI-298 | GGTase-I | Not explicitly found | Rap1A: 3 µM | [3] |
| FTase | Not explicitly found | Ha-Ras: > 20 µM | [3] |
Note: IC50 values for cellular processing indicate the concentration required to inhibit the prenylation of the respective protein by 50%. Data for FTI-2148 is for the compound itself in enzymatic assays and its methylester prodrug (FTI-2153) in cellular assays.
Table 2: In Vivo Antitumor Efficacy
| Compound | Cancer Model | Dosing Regimen | Efficacy | Reference(s) |
| FTI-2148 | Human Lung Adenocarcinoma (A-549) Xenograft | Dose-dependent | 33%, 67%, and 91% tumor growth inhibition | [6] |
| Ras Transgenic Mouse Model (Mammary Carcinoma) | 100 mg/kg/day, s.c. for 14 days | 87% tumor regression | [1] | |
| Human Xenograft Nude Mouse Model | 25 mpk/day, s.c. mini-pump for 14 days | 77% tumor growth inhibition | [7] | |
| GGTI-298 | Human Tumor Xenografts in Nude Mice | Not specified | Inhibited tumor growth |
Note: The available data for GGTI-298's in vivo efficacy is less quantitative in the reviewed literature compared to FTI-2148.
Signaling Pathways and Mechanisms of Action
FTI-2148 and GGTI-298 exert their anti-cancer effects by disrupting distinct but overlapping signaling pathways.
FTI-2148: Dual Inhibition of Ras and Rho Pathways
By inhibiting both FTase and GGTase-I, FTI-2148 can block the prenylation and subsequent membrane localization of a broad range of signaling proteins, including members of the Ras and Rho families. This dual inhibition is intended to prevent the escape mechanism of alternative prenylation.
Figure 1. FTI-2148 inhibits both FTase and GGTase-I.
GGTI-298: Selective Inhibition of the Rho Pathway
GGTI-298 selectively inhibits GGTase-I, leading to the disruption of geranylgeranylated proteins like RhoA, Rac1, and Rap1A. This can lead to cell cycle arrest in the G0/G1 phase, induction of apoptosis, and inhibition of cell migration.[8]
Figure 2. GGTI-298 selectively inhibits GGTase-I.
Experimental Protocols
This section provides an overview of the methodologies commonly used to evaluate the efficacy of prenylation inhibitors like FTI-2148 and GGTI-298.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or GGTI-298 for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Figure 3. Workflow for a typical MTT cell viability assay.
Western Blot for Protein Prenylation
Western blotting is used to detect the inhibition of protein prenylation by observing the mobility shift of unprocessed proteins.
Protocol:
-
Cell Lysis: Treat cells with the inhibitor, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel. Unprenylated proteins will migrate slower than their prenylated counterparts.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Ras, anti-RhoA) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of the compounds in an animal model.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 A549 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer this compound or GGTI-298 via a specified route (e.g., intraperitoneal, subcutaneous) and schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Data Analysis: Calculate tumor growth inhibition or regression and assess statistical significance.
Conclusion
Both this compound and GGTI-298 have demonstrated significant anti-cancer activity in preclinical models. FTI-2148, with its dual inhibitory mechanism, offers the potential to overcome resistance mechanisms associated with FTase-selective inhibitors. GGTI-298 provides a more targeted approach by focusing on the GGTase-I pathway, which is critical for the function of Rho family GTPases.
The choice between these inhibitors will depend on the specific cancer type, its underlying genetic mutations (e.g., Ras mutational status), and the desired therapeutic strategy. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential clinical applications of these two promising classes of anti-cancer agents. This guide provides a foundational comparison to aid researchers in designing such future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Farnesyltransferase and geranylgeranyltransferase I inhibitors in cancer therapy: important mechanistic and bench to bedside issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Geranylgeranyl transferase 1 inhibitor GGTI‑298 enhances the anticancer effect of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent inhibitors of farnesyltransferase and geranylgeranyltransferase-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
FTI-2148 diTFA: A Comparative Analysis of Specificity Against Other Farnesyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FTI-2148 diTFA with other well-known farnesyltransferase inhibitors (FTIs), focusing on specificity and supported by experimental data. The information presented is intended to assist researchers in making informed decisions for their drug development and discovery programs.
Introduction to Farnesyltransferase Inhibitors
Farnesyltransferase inhibitors (FTIs) are a class of drugs that target and inhibit the enzyme farnesyltransferase (FTase). This enzyme is responsible for a crucial post-translational modification called farnesylation, where a farnesyl pyrophosphate group is attached to a cysteine residue within a C-terminal "CAAX" motif of specific proteins. One of the most critical substrates of FTase is the Ras family of small GTPases, which are key regulators of cell growth, differentiation, and survival. Mutated, constitutively active Ras proteins are found in a significant percentage of human cancers, making FTase an attractive target for anticancer therapies. By preventing the farnesylation of Ras, FTIs inhibit its localization to the plasma membrane, thereby blocking its downstream signaling pathways and inhibiting tumor cell proliferation.
Specificity of this compound
This compound is a potent inhibitor of farnesyltransferase. Its specificity is a critical attribute, as off-target inhibition of other related enzymes, such as geranylgeranyltransferase I (GGTase-I), can lead to different biological effects and potential toxicities. GGTase-I recognizes a similar CAAX motif but typically attaches a larger geranylgeranyl group.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro inhibitory potency (IC50 values) of this compound and other common FTIs against both farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase-I). A lower IC50 value indicates greater potency. The ratio of GGTase-I to FTase IC50 values provides a quantitative measure of selectivity for FTase.
| Inhibitor | FTase IC50 | GGTase-I IC50 | Selectivity (GGTase-I IC50 / FTase IC50) |
| This compound | 1.4 nM[1] | 1.7 µM (1700 nM)[1] | ~1214 |
| Tipifarnib | 0.86 nM[2] | Variable inhibition observed, specific IC50 not consistently reported.[3] | Not definitively quantified |
| Lonafarnib | 1.9 nM[4] | >50 µM (>50,000 nM)[4] | >26,315 |
Data Interpretation:
-
This compound demonstrates high potency against FTase with an IC50 in the low nanomolar range. It exhibits a selectivity of over 1200-fold for FTase compared to GGTase-I, indicating it is a highly specific FTase inhibitor.[1]
-
Lonafarnib is another potent FTase inhibitor with a low nanomolar IC50 value.[4] It shows exceptional specificity, with negligible inhibition of GGTase-I at concentrations up to 50 µM, resulting in a very high selectivity ratio.[4]
Experimental Protocols
The IC50 values presented in this guide are typically determined using an in vitro enzyme inhibition assay. Below is a detailed methodology representative of such an experiment.
Farnesyltransferase Enzyme Inhibition Assay (Fluorometric Method)
This assay measures the ability of a compound to inhibit the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate.
Materials and Reagents:
-
Recombinant human farnesyltransferase (FTase)
-
Recombinant human geranylgeranyltransferase I (GGTase-I)
-
Farnesyl pyrophosphate (FPP)
-
Geranylgeranyl pyrophosphate (GGPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Test compounds (this compound, tipifarnib, lonafarnib) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: A serial dilution of each test compound is prepared in DMSO and then diluted in assay buffer to the final desired concentrations. A DMSO-only control is included.
-
Reaction Mixture Preparation: For each reaction, a master mix is prepared containing the assay buffer, the dansylated peptide substrate, and FPP (for FTase assay) or GGPP (for GGTase-I assay).
-
Enzyme Addition: The reaction is initiated by adding the FTase or GGTase-I enzyme to the wells of the microplate containing the test compounds and the reaction mixture.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths appropriate for the dansyl fluorophore (e.g., Ex: 340 nm, Em: 485 nm). The farnesylation of the dansylated peptide leads to a change in its fluorescence properties.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the DMSO control (0% inhibition) and a control without enzyme (100% inhibition). The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The primary target of FTIs in cancer is the Ras signaling pathway. Farnesylation is a critical step for the localization of Ras proteins to the cell membrane, which is essential for their function.
Caption: Ras signaling pathway and the point of inhibition by FTIs.
The diagram above illustrates the Ras signaling cascade. Growth factor signaling activates Ras, which then triggers a downstream phosphorylation cascade (Raf-MEK-ERK), ultimately leading to cell proliferation and survival. Farnesyltransferase (FTase) is essential for anchoring Ras to the plasma membrane, a prerequisite for its activation. Farnesyltransferase inhibitors, such as this compound, block this initial farnesylation step, thereby preventing Ras localization and subsequent signaling.
Caption: Experimental workflow for determining FTI specificity.
This workflow outlines the key steps in assessing the specificity of a farnesyltransferase inhibitor. By conducting parallel assays with both FTase and GGTase-I and comparing the resulting IC50 values, researchers can quantify the inhibitor's selectivity for its intended target.
Conclusion
This compound is a highly potent and specific inhibitor of farnesyltransferase. Its strong preference for FTase over GGTase-I, as demonstrated by the significant difference in their respective IC50 values, makes it a valuable tool for studying the biological roles of farnesylation and a promising candidate for therapeutic development. While other FTIs like lonafarnib also exhibit excellent specificity, the detailed comparative data presented in this guide can aid researchers in selecting the most appropriate inhibitor for their specific research needs. The provided experimental framework offers a basis for the in-house evaluation and comparison of these and other novel farnesyltransferase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase II trial of the farnesyl transferase inhibitor tipifarnib plus neoadjuvant doxorubicin-cyclophosphamide in patients with clinical stage IIB-IIIC breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Validating FTI-2148 diTFA Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FTI-2148 diTFA with alternative farnesyltransferase inhibitors (FTIs) for the validation of target engagement in a cellular context. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their drug development programs.
This compound is a potent dual inhibitor of farnesyl transferase (FTase) and geranylgeranyl transferase-1 (GGTase-1), enzymes crucial for the post-translational modification of proteins involved in cell signaling, including the Ras superfamily of small GTPases.[1][2] Validating that a compound like this compound reaches and interacts with its intended target within a cell is a critical step in preclinical drug development. This guide will compare this compound with other well-characterized FTIs—FTI-277, Lonafarnib, and Tipifarnib—and detail the experimental methods used to confirm their engagement with FTase in cells.
Comparison of Farnesyltransferase Inhibitors
The following table summarizes the in vitro potency of this compound and its alternatives against their primary target, farnesyltransferase, and in the case of this compound, also against geranylgeranyltransferase-1.
| Compound | Target(s) | IC50 (nM) | Key Features |
| This compound | FTase & GGTase-1 | FTase: 1.4, GGTase-1: 1700 | Dual inhibitor, RAS C-terminal mimetic.[1][2] |
| FTI-277 | FTase | 0.5 | Highly potent and selective for FTase over GGTase-I. |
| Lonafarnib | FTase | 1.9 | Orally active and has been investigated in clinical trials for various cancers and progeria.[3] |
| Tipifarnib | FTase | 0.86 | Potent and selective FTI that has also been extensively studied in clinical trials. |
Cellular Target Engagement Validation Methods
The primary and most established method for validating the cellular target engagement of FTIs is a Western blot-based assay that monitors the processing of a known FTase substrate, the DnaJ homolog HDJ-2. A more direct, albeit less commonly reported for this target, method is the Cellular Thermal Shift Assay (CETSA).
Western Blotting for HDJ-2 Farnesylation Inhibition
Principle: The chaperone protein HDJ-2 undergoes farnesylation, a process that increases its electrophoretic mobility. Inhibition of FTase prevents this modification, resulting in the accumulation of an unprocessed, slower-migrating form of HDJ-2 on an SDS-PAGE gel. This mobility shift is a direct indicator of target engagement in the cell.[4][5]
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful technique to directly assess the physical binding of a drug to its target protein in a cellular environment. The principle is based on ligand-induced thermal stabilization of the target protein. When a compound binds to its target, the resulting complex is often more resistant to heat-induced denaturation. By heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, a thermal shift can be observed, confirming target engagement.[7]
While specific data for the use of CETSA to validate this compound target engagement is not currently published, this method represents a viable and direct approach.
Experimental Protocols
Detailed Protocol: Western Blot for HDJ-2 Mobility Shift Assay
This protocol is adapted from established methods for detecting the inhibition of protein farnesylation.[4][5]
1. Cell Culture and Treatment:
- Plate cells of interest (e.g., a cancer cell line with known Ras mutations) at an appropriate density and allow them to adhere overnight.
- Treat the cells with a dose range of this compound or alternative inhibitors (e.g., 0.1 nM to 10 µM) for a sufficient duration to affect protein processing (typically 24-48 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
- Scrape the cells and collect the lysate.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
- Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
- Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel (a 10% or 12% gel is typically suitable for resolving the farnesylated and non-farnesylated forms of HDJ-2).
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for HDJ-2 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The unprocessed, non-farnesylated HDJ-2 will appear as a slower-migrating band compared to the farnesylated form.
5. Data Analysis:
- Quantify the band intensities for both the farnesylated and non-farnesylated forms of HDJ-2.
- Calculate the percentage of non-farnesylated HDJ-2 for each treatment condition to determine the dose-dependent effect of the inhibitor.
General Protocol: Cellular Thermal Shift Assay (CETSA) for FTase
This protocol provides a general workflow for applying CETSA to validate this compound target engagement with FTase.
1. Cell Treatment:
- Treat cultured cells with this compound or a vehicle control for a predetermined time.
2. Heating:
- Aliquot the cell suspension into PCR tubes.
- Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
3. Lysis and Centrifugation:
- Lyse the cells (e.g., by freeze-thaw cycles or addition of a mild lysis buffer).
- Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction from the precipitated, denatured proteins.
4. Protein Analysis:
- Collect the supernatant containing the soluble proteins.
- Analyze the amount of soluble FTase in each sample using Western blotting with an anti-FTase antibody.
5. Data Analysis:
- Generate a melting curve by plotting the amount of soluble FTase as a function of temperature for both the vehicle- and drug-treated samples.
- A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms target engagement.
Visualizations
Signaling Pathway of Farnesyltransferase
Caption: Farnesyltransferase signaling pathway and its inhibition.
Experimental Workflow for HDJ-2 Western Blot
Caption: Workflow for HDJ-2 farnesylation inhibition assay.
Comparison of this compound with Alternatives
Caption: Comparison of FTIs and validation methods.
References
- 1. FTI-2148 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A farnesyltransferase inhibitor prevents both the onset and late progression of cardiovascular disease in a progeria mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesyltransferase inhibitors inhibit T-cell cytokine production at the posttranscriptional level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CETSA [cetsa.org]
Synergistic Antitumor Effects of FTI-2148 diTFA in Combination with Conventional Chemotherapy
A Comparative Guide for Researchers and Drug Development Professionals
The farnesyltransferase inhibitor (FTI) FTI-2148 has demonstrated significant potential in preclinical studies as a targeted anticancer agent. Its combination with traditional cytotoxic chemotherapy presents a promising strategy to enhance therapeutic efficacy. This guide provides a comprehensive comparison of the synergistic effects of FTI-2148 with key chemotherapeutic agents, supported by experimental data from in vivo studies.
In Vivo Antitumor Efficacy: A Head-to-Head Comparison
A pivotal study investigated the antitumor effects of FTI-2148 as a monotherapy and in combination with cisplatin, gemcitabine, and Taxol (paclitaxel) in a human lung adenocarcinoma (A-549) xenograft model in nude mice. The results clearly indicate that the combination therapy provides a greater antitumor response than either agent alone.[1][2]
Table 1: Comparative Antitumor Efficacy of FTI-2148 in Combination with Chemotherapy [1]
| Treatment Group | Dosage | Route of Administration | Mean Tumor Growth Inhibition (%) |
| Control (Vehicle) | - | Intraperitoneal (i.p.) | 0 |
| FTI-2148 | 25 mg/kg/day | Intraperitoneal (i.p.) | 33 |
| 50 mg/kg/day | Intraperitoneal (i.p.) | 67 | |
| 100 mg/kg/day | Intraperitoneal (i.p.) | 91 | |
| Cisplatin | 2.5 mg/kg/day | Intraperitoneal (i.p.) | 30 |
| FTI-2148 + Cisplatin | 50 mg/kg/day + 2.5 mg/kg/day | Intraperitoneal (i.p.) | 85 |
| Gemcitabine | 15 mg/kg/day | Intraperitoneal (i.p.) | 25 |
| FTI-2148 + Gemcitabine | 50 mg/kg/day + 15 mg/kg/day | Intraperitoneal (i.p.) | 80 |
| Taxol (Paclitaxel) | 5 mg/kg/day | Intraperitoneal (i.p.) | 40 |
| FTI-2148 + Taxol | 50 mg/kg/day + 5 mg/kg/day | Intraperitoneal (i.p.) | 90 |
Note: Data is synthesized from the findings presented in Sun J, et al. Cancer Res. 1999.[1]
Deciphering the Mechanism: The Ras Signaling Pathway
FTI-2148 exerts its anticancer effects by inhibiting farnesyltransferase (FTase), a crucial enzyme in the post-translational modification of several proteins, most notably Ras.[1][2] Farnesylation is a prerequisite for the proper localization and function of Ras at the cell membrane. By blocking this process, FTI-2148 prevents the activation of downstream signaling cascades, such as the RAF-MEK-ERK pathway, which are critical for cell proliferation, survival, and differentiation.
Caption: FTI-2148 inhibits farnesyltransferase, preventing Ras activation.
Experimental Protocols
The following is a detailed methodology for the in vivo combination therapy studies.
In Vivo Antitumor Efficacy in Nude Mouse Xenograft Model [1]
-
Cell Line and Animal Model:
-
Human lung adenocarcinoma A-549 cells were used.
-
Female athymic nude mice (nu/nu), 4-6 weeks old, were utilized for the study.
-
-
Tumor Implantation:
-
A-549 cells (5 x 10^6) were suspended in 0.1 mL of serum-free medium and injected subcutaneously into the right flank of each mouse.
-
-
Treatment Protocol:
-
Treatment was initiated when tumors reached a palpable size (approximately 50-100 mm³).
-
Mice were randomized into control and treatment groups.
-
FTI-2148 was administered intraperitoneally (i.p.) daily at doses of 25, 50, or 100 mg/kg.
-
Cisplatin (2.5 mg/kg), gemcitabine (15 mg/kg), and Taxol (5 mg/kg) were administered i.p. daily.
-
For combination therapy, FTI-2148 (50 mg/kg) was co-administered with the respective chemotherapeutic agent.
-
The control group received daily i.p. injections of the vehicle.
-
-
Tumor Measurement and Data Analysis:
-
Tumor dimensions were measured every 2-3 days using calipers.
-
Tumor volume was calculated using the formula: (length x width²) / 2.
-
Tumor growth inhibition was determined by comparing the mean tumor volume of the treated groups to the control group.
-
Caption: Workflow for in vivo evaluation of FTI-2148 combination therapy.
Conclusion
The preclinical data strongly suggest that FTI-2148 diTFA, in combination with standard chemotherapeutic agents like cisplatin, gemcitabine, and Taxol, results in a synergistic antitumor effect.[1] This enhanced efficacy highlights the potential of combination therapy to improve treatment outcomes for patients with cancers characterized by Ras pathway activation. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapeutic strategies for cancer patients.
References
FTI-2148 diTFA: A Comparative Analysis of Efficacy in H-Ras versus K-Ras Mutated Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of FTI-2148 diTFA in cancer cells harboring H-Ras versus K-Ras mutations. The information presented herein is supported by experimental data to aid in research and development decisions.
Executive Summary
Farnesyltransferase inhibitors (FTIs) represent a class of targeted therapies designed to block the post-translational modification of Ras proteins, a critical step for their membrane localization and oncogenic activity. This compound is a potent and selective inhibitor of farnesyltransferase (FTase). Experimental evidence demonstrates a significant disparity in the efficacy of this compound between H-Ras and K-Ras mutated cancer cells. This difference is primarily attributed to the ability of K-Ras, but not H-Ras, to undergo an alternative prenylation process, thereby bypassing the inhibitory action of FTIs. Consequently, this compound shows greater anti-tumor activity in H-Ras mutated cells.
Data Presentation
Enzyme Inhibition
The following table summarizes the in vitro inhibitory activity of this compound against farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I). The pronounced selectivity for FTase is a key characteristic of this compound.
| Enzyme | This compound IC50 | Selectivity |
| Farnesyltransferase (FTase) | 1.4 nM[1] | >1200-fold vs. GGTase-I[1] |
| Geranylgeranyltransferase-I (GGTase-I) | 1.7 µM (1700 nM)[1][2] |
Cellular Efficacy
| Cell Context | Effect of this compound on Ras Prenylation | Implication for Efficacy |
| H-Ras Mutated Cells | Inhibition of farnesylation, leading to accumulation of unprocessed H-Ras in the cytosol.[1] | High sensitivity. Inhibition of H-Ras localization to the cell membrane prevents its oncogenic signaling. |
| K-Ras Mutated Cells | Farnesylation is inhibited, but K-Ras undergoes alternative prenylation (geranylgeranylation) by GGTase-I.[3] | Low sensitivity/Resistance. Alternative prenylation allows K-Ras to maintain its membrane localization and function.[3][4] |
A key experiment demonstrated that while FTI-2148 inhibited the farnesylation of the exclusively farnesylated protein HDJ2 in NIH3T3 cells transformed with H-Ras, K-Ras, or N-Ras, it only effectively inhibited the membrane association of H-Ras.[1] In contrast, a dual FTase/GGTase inhibitor was required to block the prenylation and membrane localization of K-Ras and N-Ras.[1]
Mechanism of Differential Efficacy
The primary mechanism underlying the differential efficacy of this compound is the ability of K-Ras and N-Ras to be alternatively prenylated by GGTase-I when FTase is inhibited. H-Ras, however, is exclusively a substrate for FTase.[3] This biological distinction is the cornerstone of the observed sensitivity patterns.
Caption: Differential processing of H-Ras and K-Ras in the presence of this compound.
Downstream Signaling Pathways
Both H-Ras and K-Ras, when activated, signal through common downstream effector pathways, including the MAPK/ERK and PI3K/AKT pathways, which drive cell proliferation and survival. By preventing H-Ras from reaching the cell membrane, this compound effectively blocks the activation of these pathways. In K-Ras mutated cells, due to alternative prenylation, K-Ras can still localize to the membrane and activate these downstream signals, rendering the cells resistant to this compound monotherapy.
Caption: this compound selectively blocks H-Ras signaling pathways.
Experimental Protocols
Assessment of Ras Prenylation by Triton X-114 Phase Separation and Western Blot
This method is used to determine if a Ras protein is prenylated (hydrophobic) and thus partitions into the detergent phase, or unprenylated (hydrophilic) and remains in the aqueous phase.
1. Cell Lysis:
-
Treat H-Ras and K-Ras mutated cells with this compound or vehicle control for the desired time (e.g., 24-48 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing 2% Triton X-114 on ice.
2. Phase Separation:
-
Incubate the cell lysate at 37°C for 10 minutes to induce phase separation.
-
Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at room temperature.
-
The upper layer is the aqueous phase (containing cytosolic, unprenylated proteins), and the lower, oily layer is the detergent phase (containing membrane-associated, prenylated proteins).
3. Protein Precipitation and Western Blot:
-
Carefully separate the aqueous and detergent phases into new tubes.
-
Precipitate the proteins from each phase (e.g., using acetone).
-
Resuspend the protein pellets in SDS-PAGE sample buffer.
-
Analyze the samples by SDS-PAGE and Western blot using antibodies specific for H-Ras or K-Ras. Unprenylated Ras proteins typically show a slight upward shift in mobility compared to their prenylated counterparts.
Caption: Experimental workflow for assessing Ras prenylation status.
Cell Viability Assay (e.g., MTT or AlamarBlue)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Seed H-Ras and K-Ras mutated cells in 96-well plates at an appropriate density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72-120 hours). Include a vehicle-only control.
3. Reagent Incubation:
-
Add the viability reagent (e.g., MTT or resazurin) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
4. Data Acquisition:
-
For MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance (for MTT) or fluorescence (for AlamarBlue) using a plate reader.
5. Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression to calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Conclusion
The available data strongly indicate that this compound is significantly more effective in H-Ras mutated cells compared to K-Ras mutated cells. This differential efficacy is rooted in the distinct post-translational modification pathways of the Ras isoforms. While this compound potently inhibits the farnesylation of both H-Ras and K-Ras, only K-Ras can utilize the alternative geranylgeranylation pathway to maintain its membrane localization and oncogenic function. These findings underscore the importance of patient selection based on Ras mutation status for the clinical development of this compound and other farnesyltransferase inhibitors. Further studies providing direct comparative IC50 values for cell viability would be beneficial to precisely quantify the magnitude of this differential sensitivity.
References
- 1. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Farnesyltransferase-mediated Delivery of a Covalent Inhibitor Overcomes Alternative Prenylation to Mislocalize K-Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High affinity for farnesyltransferase and alternative prenylation contribute individually to K-Ras4B resistance to farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
FTI-2148 diTFA: A Comparative Guide to Prenyltransferase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the farnesyltransferase inhibitor (FTI) FTI-2148 diTFA with other prenyltransferases, namely farnesyltransferase (FTase), geranylgeranyltransferase I (GGTase I), and geranylgeranyltransferase II (GGTase II or RabGGTase). The information is compiled from publicly available experimental data to assist researchers in evaluating its suitability for their specific applications.
Executive Summary
This compound is a potent and highly selective inhibitor of farnesyltransferase (FTase). While it is technically a dual inhibitor of FTase and geranylgeranyltransferase I (GGTase I), its inhibitory activity against FTase is significantly higher, with IC50 values in the nanomolar range, compared to micromolar concentrations required for GGTase I inhibition.[1][2][3] This selectivity has been observed in both biochemical assays and in vivo models.[1] Currently, there is no publicly available data on the cross-reactivity of this compound with geranylgeranyltransferase II (GGTase II).
Data Presentation: Inhibitory Activity of this compound and Comparators
The following table summarizes the reported IC50 values for this compound and other common farnesyltransferase inhibitors against various prenyltransferases. It is important to note that these values are compiled from different studies and direct comparison may be limited by variations in experimental conditions.
| Inhibitor | Farnesyltransferase (FTase) IC50 | Geranylgeranyltransferase I (GGTase I) IC50 | Geranylgeranyltransferase II (GGTase II) IC50 |
| This compound | 0.82 nM - 1.4 nM [1][3] | 1.7 µM [1][2][3] | No data available |
| Lonafarnib | 1.9 nM | 2.8 µM | > 100 µM |
| Tipifarnib | 0.6 nM | 6.5 µM | > 100 µM |
Signaling Pathways and Experimental Workflows
To understand the functional implications of inhibiting different prenyltransferases, it is crucial to visualize their role in cellular signaling. The following diagrams, generated using Graphviz, illustrate the protein prenylation pathway and a general workflow for assessing inhibitor specificity.
Experimental Protocols
The determination of IC50 values for prenyltransferase inhibitors typically involves in vitro enzymatic assays. Below is a generalized protocol that can be adapted for FTase, GGTase I, and GGTase II.
In Vitro Prenyltransferase Inhibition Assay
1. Reagents and Materials:
-
Recombinant human farnesyltransferase (FTase), geranylgeranyltransferase I (GGTase I), or geranylgeranyltransferase II (RabGGTase) with its accessory protein, Rab escort protein (REP).
-
Farnesyl pyrophosphate (FPP) and Geranylgeranyl pyrophosphate (GGPP). Radiolabeled versions (e.g., [³H]FPP or [³H]GGPP) are commonly used for detection.
-
Protein or peptide substrates:
-
For FTase: A peptide containing a C-terminal CAAX box recognized by FTase (e.g., a biotinylated peptide derived from K-Ras).
-
For GGTase I: A peptide containing a C-terminal CAAX box recognized by GGTase I (e.g., a biotinylated peptide derived from RhoA).
-
For GGTase II: A Rab protein substrate (e.g., Rab7).
-
-
This compound and other inhibitors of interest, dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT).
-
Scintillation cocktail and a scintillation counter (for radioactive assays) or a fluorescence plate reader (for fluorescent assays).
-
Filter plates (e.g., 96-well glass fiber filter plates).
2. Assay Procedure:
-
Prepare a serial dilution of this compound and other test inhibitors in the assay buffer. Include a vehicle control (e.g., DMSO) without any inhibitor.
-
Set up the reaction mixture in a 96-well plate. For each reaction, combine the assay buffer, the respective recombinant prenyltransferase enzyme, and the protein/peptide substrate.
-
Add the serially diluted inhibitors to the reaction mixtures and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the corresponding radiolabeled isoprenoid substrate ([³H]FPP for FTase, [³H]GGPP for GGTase I and GGTase II).
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or by precipitating the protein with trichloroacetic acid).
-
Separate the prenylated product from the unreacted isoprenoid. For biotinylated peptide substrates, this can be achieved by capturing the peptide on a streptavidin-coated filter plate, followed by washing to remove unincorporated radiolabel.
-
Quantify the amount of product formed by measuring the radioactivity using a scintillation counter or by measuring the fluorescence signal.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Conclusion
This compound demonstrates high potency and selectivity for farnesyltransferase over geranylgeranyltransferase I. This makes it a valuable tool for specifically studying the roles of farnesylated proteins in various cellular processes. The lack of data on its activity against GGTase II highlights an area for future investigation to fully characterize its cross-reactivity profile. Researchers using this compound should consider its differential inhibitory activities when interpreting experimental results, particularly at higher concentrations where off-target effects on GGTase I may become relevant.
References
- 1. Effect of farnesyltransferase inhibitors on SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, lonafarnib (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Farnesyltransferase Inhibitors in Therapeutic Research
Farnesyltransferase inhibitors (FTIs) represent a class of targeted therapeutic agents initially developed to inhibit the oncogenic Ras proteins, which are frequently mutated in human cancers.[1][2] These drugs function by blocking the enzyme farnesyltransferase (FTase), which is essential for the post-translational modification of Ras and other proteins.[3][4] This modification, known as farnesylation, involves the attachment of a 15-carbon farnesyl lipid group, which is critical for anchoring these proteins to the cell membrane where they execute their signaling functions.[5][6] While the initial premise of targeting Ras-driven cancers proved complex, the field has evolved to recognize the broader impact of FTIs on other farnesylated proteins and their potential in treating various diseases, including progeria and certain hematological malignancies.[1][5]
This guide provides a comparative overview of prominent farnesyltransferase inhibitors, focusing on their mechanism, preclinical efficacy, and clinical performance, supported by experimental data and methodologies for researchers in drug development.
Mechanism of Action: Beyond Ras Inhibition
Farnesyltransferase is one of three enzymes in the prenyltransferase family; the others being geranylgeranyltransferase I and II (GGTase-I and -II).[7] FTase attaches a farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CAAX box" motif of its target proteins.[8] FTIs were designed to block this crucial first step in Ras processing, thereby preventing its localization to the plasma membrane and subsequent activation of downstream pro-proliferative signaling pathways like the RAF-MEK-ERK cascade.[5][9]
However, the clinical efficacy of FTIs did not strictly correlate with the Ras mutation status of tumors.[4] This is partly because two of the three Ras isoforms, K-Ras and N-Ras (which are the most frequently mutated in cancer), can undergo alternative prenylation by GGTase-I when FTase is inhibited, thus escaping the drug's effect.[2] In contrast, H-Ras is exclusively farnesylated and remains sensitive to FTIs.[2][5] This has led to renewed interest in FTIs for H-Ras mutant cancers.[5]
Furthermore, research has revealed that the anti-tumor effects of FTIs are also mediated by the inhibition of other farnesylated proteins, including:
-
RhoB: A GTPase involved in apoptosis and cell cycle regulation.[4]
-
CENP-E and CENP-F: Centromere-binding proteins essential for mitotic progression.[4]
-
Prelamin A: Inhibition of farnesylation of this protein is the basis for the use of lonafarnib in treating Hutchinson-Gilford Progeria Syndrome (HGPS), where a farnesylated, toxic form of the protein (progerin) accumulates.[1][10]
// Edges "Pro-Ras" -> FTase [label=" H-Ras\n K-Ras\n N-Ras"]; FPP -> FTase; FTI -> FTase [label=" Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335", style=dashed]; FTase -> "Farnesylated Ras"; "Farnesylated Ras" -> Membrane; Membrane -> Signaling;
// Alternative Pathway "Pro-Ras" -> GGTase [label=" K-Ras / N-Ras\n(Alternative Prenylation)", style=dashed, color="#4285F4", fontcolor="#4285F4"]; GGTase -> "GG-Ras" [style=dashed, color="#4285F4"]; "GG-Ras" -> Membrane [style=dashed, color="#4285F4"];
// Invisible edges for alignment FTase -> GGTase [style=invis]; } caption { label = "Mechanism of Farnesyltransferase Inhibitors and Alternative Prenylation Pathway." fontsize = 10 fontname = "Arial" }
Comparative Performance of Key Farnesyltransferase Inhibitors
The two most clinically advanced FTIs are Lonafarnib (formerly SCH66336, Sarasar®) and Tipifarnib (formerly R115777, Zarnestra®). Other compounds like FTI-277 are potent peptidomimetic inhibitors primarily used in preclinical research.[1][11]
Preclinical Activity
The following table summarizes the in vitro and cellular activities of these inhibitors. Sensitivity is often highest in cell lines with H-Ras mutations.[2]
| Inhibitor | Type | FTase IC50 | Cellular Activity / Key Findings | Reference(s) |
| Tipifarnib | Non-peptidomimetic | Potent in vitro inhibitor | Orally active in animal models.[12] Synergistic cytotoxicity with anthracyclines in leukemia cell lines.[13] Possesses P-glycoprotein (MDR1) inhibitory activity, suggesting a dual-targeting mechanism in drug-resistant cancers.[13] | [12][13] |
| Lonafarnib | Non-peptidomimetic | ~1-1.5 µM (for cell growth inhibition) | Active against a variety of tumors in vitro and in animal models.[14] Synergistically enhances cisplatin chemosensitivity.[15] Reverses nuclear abnormalities in cellular models of progeria.[10] | [10][14][15] |
| FTI-277 | Peptidomimetic | 500 pM | Potent antagonist of both H- and K-Ras oncogenic signaling in preclinical models.[1] Used to demonstrate that unprocessed HDJ-2 and prelamin A are effective biomarkers of FTase inhibition.[11] | [1][11] |
Clinical Trial Performance and Safety
Both lonafarnib and tipifarnib have undergone extensive clinical investigation as monotherapies and in combination with cytotoxic agents. While early trials in solid tumors showed only moderate effects, significant activity has been observed in specific contexts like hematological malignancies and progeria.[2][16]
| Inhibitor | Indication(s) Studied | Phase | Key Clinical Findings & Dose-Limiting Toxicities (DLTs) | Reference(s) |
| Tipifarnib | AML, MDS, Solid Tumors (e.g., HNSCC) | Phase I/II/III | Monotherapy: Showed activity in myelodysplastic syndromes (MDS) and elderly AML.[12][17] Combination Therapy: MTD of 200 mg b.i.d. with gemcitabine/cisplatin.[18] DLTs: Myelosuppression (neutropenia, thrombocytopenia), neurotoxicity, fatigue, and gastrointestinal toxicities.[12][18] | [12][17][18] |
| Lonafarnib | Solid Tumors, Progeria, Chronic Hepatitis D | Phase I/II/III, Approved | Combination Therapy: Recommended Phase II dose of 125 mg b.i.d. with weekly paclitaxel.[19][20] DLTs: Neutropenia, diarrhea, nausea, vomiting, fatigue.[19] Progeria: Significantly lowered mortality rate (3.7% vs 33.3% in untreated cohort) after ~2.2 years.[21][22] Approved as Zokinvy™ for HGPS.[10] | [19][20][21][22] |
Experimental Protocols and Methodologies
In Vitro Farnesyltransferase Activity Assay
This assay quantifies the direct inhibitory effect of a compound on the FTase enzyme.
-
Principle: Measures the transfer of a radiolabeled farnesyl group from [³H]farnesyl pyrophosphate (FPP) to a protein substrate (e.g., recombinant Ras).
-
Methodology:
-
Prepare a reaction mixture containing purified human FTase enzyme, [³H]FPP, and a biotinylated Ras substrate in an appropriate buffer.
-
Add varying concentrations of the FTI test compound.
-
Incubate the reaction at 37°C to allow for the enzymatic reaction.
-
Stop the reaction and capture the biotinylated substrate on a streptavidin-coated plate or filter.
-
Wash away the unincorporated [³H]FPP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the concentration of FTI that inhibits 50% of the enzyme activity (IC50) by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Cellular Biomarker Assay for FTase Inhibition (Western Blot)
In whole cells, monitoring the processing of FTase substrates other than Ras, such as HDJ-2 or prelamin A, provides a reliable measure of target engagement.[11] Unprocessed, non-farnesylated proteins migrate more slowly on an SDS-PAGE gel.
-
Principle: Detects the accumulation of the unprocessed, slower-migrating form of a farnesylated protein (e.g., HDJ-2) in cells treated with an FTI.
-
Methodology:
-
Culture human tumor cells (e.g., A549, HCT116) to ~70% confluency.
-
Treat cells with the FTI at various concentrations for a specified time (e.g., 24-48 hours).
-
Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-HDJ-2).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the processed (faster) and unprocessed (slower) forms of the protein.
-
// Nodes N1 [label="Step 1: In Vitro\nEnzyme Assay", fillcolor="#FBBC05", fontcolor="#202124"]; N2 [label="Step 2: Cell-Based\nTarget Engagement", fillcolor="#FBBC05", fontcolor="#202124"]; N3 [label="Step 3: Cellular\nPhenotype Assays", fillcolor="#FBBC05", fontcolor="#202124"]; N4 [label="Step 4: In Vivo\nXenograft Models", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N5 [label="Step 5: Clinical Trials\n(Phase I-III)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Sub-nodes sub_N1 [label="Measure direct FTase inhibition\n(IC50 determination)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_N2 [label="Confirm FTI activity in cells\n(e.g., Western blot for HDJ-2)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_N3 [label="Assess anti-proliferative effects\n(MTT, Colony Formation)\nand apoptosis (Annexin V)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_N4 [label="Evaluate anti-tumor efficacy\nand tolerability in animals", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_N5 [label="Determine safety (MTD), pharmacokinetics,\nand therapeutic efficacy in humans", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges N1 -> N2; N2 -> N3; N3 -> N4; N4 -> N5;
N1 -> sub_N1 [style=dashed, arrowhead=none]; N2 -> sub_N2 [style=dashed, arrowhead=none]; N3 -> sub_N3 [style=dashed, arrowhead=none]; N4 -> sub_N4 [style=dashed, arrowhead=none]; N5 -> sub_N5 [style=dashed, arrowhead=none]; } caption { label = "Typical Experimental Workflow for Evaluating a Novel Farnesyltransferase Inhibitor." fontsize = 10 fontname = "Arial" }
Conclusion and Future Directions
Farnesyltransferase inhibitors have traveled a long and complex path from their conception as Ras-targeted anti-cancer drugs to their successful application in treating the rare disease progeria.[10] The journey has provided valuable lessons in drug development, highlighting the importance of understanding off-target effects and alternative resistance pathways.[2] While their broad application in solid tumors remains limited, the clinical success of tipifarnib in specific hematologic malignancies and lonafarnib in progeria demonstrates the profound therapeutic potential of this drug class.[12][22]
Future research will likely focus on refining the use of FTIs in biomarker-selected patient populations, such as those with H-Ras mutant tumors, and exploring rational combination therapies that can overcome mechanisms of resistance.[5][16] The dual ability of some FTIs to inhibit drug efflux pumps like P-glycoprotein may also open new avenues for re-sensitizing resistant cancers to conventional chemotherapy.[13] As our understanding of the farnesylated proteome grows, so too will the opportunities to strategically deploy these inhibitors for therapeutic benefit.
References
- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesyltransferase inhibitors: potential role in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]
- 7. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. progeriaresearch.org [progeriaresearch.org]
- 11. Comparison of potential markers of farnesyltransferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tipifarnib in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, lonafarnib (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Tipifarnib - Wikipedia [en.wikipedia.org]
- 18. Phase I and pharmacological study of the farnesyltransferase inhibitor tipifarnib (Zarnestra®, R115777) in combination with gemcitabine and cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase I study of the farnesyltransferase inhibitor lonafarnib with weekly paclitaxel in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. expresshealthcare.in [expresshealthcare.in]
- 22. Association of Lonafarnib Treatment vs No Treatment With Mortality Rate in Patients With Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FTI-2148 diTFA and Novel Ras Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of Ras-targeted cancer therapies is rapidly evolving. For decades, the Ras family of oncoproteins was considered "undruggable." However, recent breakthroughs have led to the development of novel inhibitors that directly or indirectly target Ras signaling pathways, offering new hope for patients with Ras-mutant cancers. This guide provides an objective comparison of FTI-2148 diTFA, a farnesyltransferase inhibitor, with the main classes of emerging Ras inhibitors, supported by available preclinical data.
Introduction to Ras Inhibition Strategies
Mutations in Ras genes (KRAS, NRAS, and HRAS) are among the most common drivers of human cancers.[1] These mutations lock Ras proteins in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival. Various strategies have been developed to counteract aberrant Ras signaling.
Farnesyltransferase Inhibitors (FTIs) , such as this compound, represent an early approach to indirectly inhibit Ras. Ras proteins require post-translational modification by farnesyltransferase (FTase) to anchor to the cell membrane, a prerequisite for their signaling function. By inhibiting FTase, FTIs prevent Ras localization and subsequent downstream signaling.
Novel Ras inhibitors have emerged with more direct and diverse mechanisms of action:
-
KRAS G12C Inhibitors: These are allele-specific inhibitors that covalently bind to the mutant cysteine residue in KRAS G12C, trapping the protein in its inactive, GDP-bound state.[2]
-
Pan-Ras Inhibitors: These compounds are designed to inhibit multiple Ras isoforms, regardless of mutation type, by targeting either the active (GTP-bound) or inactive (GDP-bound) state.[1][3]
-
SHP2 Inhibitors: These agents indirectly inhibit Ras by targeting SHP2, a phosphatase that acts upstream of Ras and is required for the full activation of the MAPK pathway.[4][5]
-
SOS1 Inhibitors: These molecules block the interaction between Ras and SOS1, a guanine nucleotide exchange factor (GEF) that promotes the loading of GTP onto Ras, thereby preventing its activation.[6]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and representative novel Ras inhibitors. It is important to note that this data is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Potency of Ras Pathway Inhibitors
| Inhibitor Class | Compound | Target(s) | Assay Type | Cell Line(s) | IC50/Ki | Reference(s) |
| Farnesyltransferase Inhibitor | This compound | FTase, GGTase-I | Enzyme Inhibition | - | 1.4 nM (FTase), 1.7 µM (GGTase-I) | [7][8][9] |
| KRAS G12C Inhibitor | Sotorasib (AMG 510) | KRAS G12C | Cell Viability | NSCLC cell lines | Varies by cell line | [10] |
| KRAS G12C Inhibitor | Adagrasib (MRTX849) | KRAS G12C | Cell Viability | NSCLC cell lines | Varies by cell line | [11] |
| Pan-Ras Inhibitor | ADT-007 | Pan-Ras (mutant and WT) | Cell Growth | RAS-mutant cancer cells | Potent inhibition | [3][12] |
| SHP2 Inhibitor | RMC-4630 | SHP2 (allosteric) | - | - | Potent and selective | [5] |
| SOS1 Inhibitor | BI-3406 | SOS1 | Protein-Protein Interaction | - | Potent disruption of SOS1:KRAS interaction | [13] |
Table 2: In Vivo Efficacy of Ras Pathway Inhibitors
| Inhibitor Class | Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |
| Farnesyltransferase Inhibitor | FTI-2148 | Human lung adenocarcinoma xenograft (A-549) | 25 or 50 mg/kg/day (i.p. mini-pump) | 91% | [7][9] |
| Farnesyltransferase Inhibitor | FTI-2148 | Human Xenograft Nude Mouse Model | 25 mg/kg/day (s.c. mini-pump) | 77% (after 14 days) | [7][9] |
| Farnesyltransferase Inhibitor | FTI-2148 | Ras transgenic mouse model (breast cancer) | 100 mg/kg/day (s.c.) | 87% regression | [7] |
| KRAS G12C Inhibitor | Sotorasib (AMG 510) | KRAS G12C-mutant advanced solid tumors | Phase I Clinical Trial | 32.2% response rate (NSCLC), 7.1% (colorectal) | [10] |
| KRAS G12C Inhibitor | Adagrasib (MRTX849) | KRAS G12C-mutant NSCLC | Phase I/II Clinical Trial | 42.9% objective response rate | [14] |
| Pan-Ras Inhibitor | ADT-007 | Syngeneic and xenogeneic GI cancer models | Local administration | Robust antitumor activity | [3] |
| SOS1 Inhibitor | MRTX0902 (in combination with Adagrasib) | KRAS G12C-mutant xenograft models | Oral administration | Augmented antitumor activity | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: The Ras signaling pathway, a key regulator of cell growth and survival.
Caption: Mechanisms of action for this compound and novel Ras inhibitors.
References
- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uh-ir.tdl.org [uh-ir.tdl.org]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. [Farnesyltransferase inhibitors have antitumoral effects in mutant KRAS containing cancer cells in preclinical models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade. - The Francis Crick Institute - Figshare [crick.figshare.com]
- 12. SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. bioassaysys.com [bioassaysys.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling FTI-2148 diTFA
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for FTI-2148 diTFA, a dual inhibitor of farnesyl transferase (FT-1) and geranylgeranyl transferase-1 (GGT-1).[1][2][3] FTI-2148 is a peptidomimetic containing an imidizole group and is often supplied as a di-trifluoroacetic acid (diTFA) salt.[4] The presence of trifluoroacetic acid (TFA) dictates stringent handling protocols due to its corrosive nature.
Personal Protective Equipment (PPE)
Given that FTI-2148 is supplied as a diTFA salt, the personal protective equipment required is primarily dictated by the hazards associated with trifluoroacetic acid. TFA is corrosive and can cause severe skin burns and eye damage.[5][6]
| PPE Category | Specific Requirements | Reason |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes of TFA, which can cause severe eye damage.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton®), a lab coat, and closed-toe shoes. Consider an apron and sleeves for larger quantities. | To prevent skin contact with TFA, which causes severe burns.[6] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors and acid gases should be used. | To avoid inhalation of TFA vapors, which are harmful.[7] |
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
| Aspect | Procedure |
| Handling | Handle in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. This compound powder is typically stored at -20°C for long-term stability.[8] |
| Incompatibilities | Avoid contact with strong oxidizing agents, bases, and metals.[7] |
Accidental Release and Exposure
Immediate and appropriate action is necessary in the event of an accidental release or exposure.
| Scenario | Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
| Spill | Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. Contact a licensed professional waste disposal service. |
| Contaminated Materials | Any materials that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) should be considered hazardous and disposed of accordingly. |
Experimental Workflow: Handling and Preparation of this compound Solution
The following diagram outlines a standard workflow for the safe handling and preparation of a stock solution of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Solution Preparation of this compound.
References
- 1. tebubio.com [tebubio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tebubio.com [tebubio.com]
- 4. scbt.com [scbt.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. FTI-2148 | TargetMol [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
